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  • Product: 5-Amino-2-isopropyl-2H-indazole
  • CAS: 1261268-91-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Amino-2-isopropyl-2H-indazole: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 5-Amino-2-isopropyl-2H-indazole, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Amino-2-isopropyl-2H-indazole, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader class of 2H-indazoles to project its chemical properties, potential synthetic routes, and pharmacological relevance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and work with this class of compounds.

Introduction to the 2H-Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This structure is found in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable.[2] However, N2-substituted indazoles, such as the subject of this guide, are locked in the 2H-indazole form and are key components in many therapeutic agents.[4] The specific substitution of an amino group at the 5-position and an isopropyl group at the N2 position of the indazole core in 5-Amino-2-isopropyl-2H-indazole suggests its potential as a building block for novel kinase inhibitors or other targeted therapies.[4]

Physicochemical and Spectroscopic Profile

Table 1: Estimated Physicochemical Properties
PropertyEstimated Value/InformationRationale/Source Analogy
Molecular Formula C10H13N3Based on chemical structure
Molecular Weight 175.23 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureAnalogy with similar aminoindazoles[5]
Boiling Point > 350 °C (Predicted)Extrapolated from related compounds[5][7]
pKa ~3.7 - 4.0 (Predicted)Based on the electronic effects of the amino group and the indazole nucleus[5][7]
Storage Keep in a dark, dry, and sealed container at room temperature.Standard for amine-containing heterocyclic compounds[5][6]
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Amino-2-isopropyl-2H-indazole.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton).[8] Aromatic protons on the indazole ring will appear as distinct multiplets, and the amine protons will likely present as a broad singlet.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the three carbons of the isopropyl group and the carbons of the bicyclic indazole core. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group.[9]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 175.23, confirming the molecular weight.

Synthesis and Reaction Chemistry

The synthesis of 5-Amino-2-isopropyl-2H-indazole would likely involve a multi-step process, leveraging established methodologies for the formation of the 2H-indazole core and subsequent functionalization.

Conceptual Synthetic Workflow

A plausible synthetic strategy would begin with a substituted nitrobenzene, which can be elaborated to the 2H-indazole core, followed by reduction of the nitro group to the desired amine.

Synthetic Workflow A Starting Material (e.g., 4-fluoro-2-nitrobenzaldehyde) B Step 1: Reaction with Isopropylamine A->B C Step 2: Reductive Cyclization (e.g., using P(n-Bu)3) B->C D Intermediate: 2-isopropyl-5-nitro-2H-indazole C->D E Step 3: Nitro Group Reduction (e.g., H2, Pd/C) D->E F Final Product: 5-Amino-2-isopropyl-2H-indazole E->F

Caption: Conceptual workflow for the synthesis of 5-Amino-2-isopropyl-2H-indazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general methods for 2H-indazole synthesis.[10]

  • Formation of the ortho-imino-nitrobenzene intermediate: To a solution of an appropriate ortho-substituted nitrobenzaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of isopropylamine. Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by TLC.

  • Reductive Cyclization: Add a reducing agent, such as tri-n-butylphosphine, to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress. This step facilitates the cyclization to form the 2H-indazole ring.[10]

  • Isolation of the Nitro-Indazole Intermediate: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting residue (2-isopropyl-5-nitro-2H-indazole) using column chromatography.

  • Reduction of the Nitro Group: Dissolve the purified nitro-indazole intermediate in a solvent like methanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the suspension under a hydrogen atmosphere until the reduction is complete.[7]

  • Final Product Isolation: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent to yield the crude 5-Amino-2-isopropyl-2H-indazole. Further purification can be achieved by recrystallization or column chromatography.

Applications in Research and Drug Development

The indazole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[2] Pazopanib, an FDA-approved tyrosine kinase inhibitor for renal cell carcinoma, features a substituted indazole core.[2] The N-substituted 2H-indazole motif is crucial for its biological activity.

Given this precedent, 5-Amino-2-isopropyl-2H-indazole is a valuable building block for creating libraries of potential therapeutic agents. The amino group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Drug Discovery Application A 5-Amino-2-isopropyl-2H-indazole (Core Scaffold) B Library Synthesis (Amide coupling, etc.) A->B C High-Throughput Screening (e.g., Kinase Assays) B->C D Hit Identification C->D E Lead Optimization (SAR) D->E F Preclinical Candidate E->F

Caption: Role of 5-Amino-2-isopropyl-2H-indazole in a drug discovery workflow.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Amino-2-isopropyl-2H-indazole. Based on the safety data for analogous compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11][12]

  • Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[11]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]

  • Fire: The compound is likely not highly flammable, but standard laboratory fire safety procedures should be in place.[11]

It is imperative to consult the specific Safety Data Sheet (SDS) for the compound once it is available for detailed handling and emergency procedures.

Conclusion

5-Amino-2-isopropyl-2H-indazole represents a promising, albeit currently under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. By leveraging the extensive knowledge base of the broader indazole class, researchers can confidently predict its properties, devise synthetic strategies, and explore its utility as a scaffold for novel therapeutics. As with any new compound, thorough characterization and adherence to safety protocols are paramount for its successful application in research and development.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • 5-Amino-2,3-dimethyl-2H-indazole | 221681-94-3. ChemicalBook.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • 2 H-NMR spectra of isopropyl alcohol extracted lipids from fungal... ResearchGate.
  • A) Biologically active molecules with 2H‐indazole motif.11 B) Design... ResearchGate.
  • 4-Amino-2-methyl-2H-indazole. Apollo Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • 2 - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
  • Supporting Information. ScienceOpen.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. ResearchGate.
  • 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. SpringerLink.
  • CAS 221681-94-3 | 5-Amino-2,3-dimethyl-2H-indazole. Synblock.
  • Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Moleculewill.
  • 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum. ChemicalBook.

Sources

Exploratory

A Prospective Technical Guide to 5-Amino-2-isopropyl-2H-indazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Frontier of Novel Chemical Entities The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Chemical Entities

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] This guide focuses on a specific, yet largely undocumented, derivative: 5-Amino-2-isopropyl-2H-indazole . Our extensive search of chemical databases, including CAS REGISTRY®, reveals no assigned CAS Number for this compound as of the date of this publication.[2][3] This suggests that 5-Amino-2-isopropyl-2H-indazole represents a novel chemical entity, offering a unique opportunity for discovery and innovation.

This document, therefore, serves as a prospective technical guide. It is designed not as a retrospective summary of existing data, but as a forward-looking roadmap for researchers and drug development professionals interested in synthesizing, characterizing, and exploring the potential of this specific molecule. As Senior Application Scientists, we present a logical, evidence-based pathway grounded in established chemical principles and data from closely related analogues.

Section 1: Chemical Identity and Nomenclature

Before embarking on the synthesis of a novel compound, establishing its precise chemical identity is paramount.

  • IUPAC Name: 2-isopropyl-2H-indazol-5-amine

  • Molecular Formula: C₁₀H₁₃N₃

  • Molecular Weight: 175.23 g/mol

  • Chemical Structure:

    Caption: Structure of 5-Amino-2-isopropyl-2H-indazole.

On the Matter of the CAS Number

A CAS Registry Number is a unique identifier assigned to a substance when it enters the CAS REGISTRY database, typically upon its first report in the scientific literature.[2][3] For a novel compound like 5-Amino-2-isopropyl-2H-indazole, a CAS Number would be assigned upon submission of its synthesis and characterization to a journal indexed by the Chemical Abstracts Service or by direct request to CAS Registry Services.[4]

Section 2: Proposed Synthetic Pathway

The synthesis of 2-alkyl-2H-indazoles often presents a challenge in controlling the regioselectivity of the N-alkylation step, as alkylation can occur at either the N1 or N2 position.[5] The literature suggests that the N2 position can be favored under certain conditions.[6][7] We propose a two-step synthesis starting from 5-nitro-1H-indazole, a commercially available starting material.

Synthesis_Workflow Start 5-Nitro-1H-indazole Reagent1 2-Iodopropane, Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Start->Reagent1 Step 1: Regioselective N-Alkylation Intermediate 2-Isopropyl-5-nitro-2H-indazole Reagent2 Reducing Agent (e.g., SnCl₂·2H₂O or H₂, Pd/C) Solvent (e.g., EtOH) Intermediate->Reagent2 Step 2: Nitro Group Reduction Product 5-Amino-2-isopropyl-2H-indazole Reagent1->Intermediate Reagent2->Product

Caption: Proposed two-step synthesis of 5-Amino-2-isopropyl-2H-indazole.

Step 1: Regioselective N-Isopropylation of 5-Nitro-1H-indazole

Causality: The key to this synthesis is controlling the regioselectivity of the alkylation. While N1 alkylation is often the thermodynamically favored product, N2 selectivity can be achieved. The choice of a non-polar solvent and a suitable base can influence the reaction outcome. Some reports suggest that specific conditions can favor the N2 isomer.[5]

Protocol:

  • To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-iodopropane (1.5 eq) dropwise.

  • Heat the reaction mixture to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers, yielding 2-isopropyl-5-nitro-2H-indazole.

Step 2: Reduction of 2-Isopropyl-5-nitro-2H-indazole

Causality: The reduction of an aromatic nitro group to an amine is a standard and reliable transformation. Stannous chloride (SnCl₂) in ethanol or catalytic hydrogenation are common and effective methods.[8][9][10]

Protocol:

  • Dissolve 2-isopropyl-5-nitro-2H-indazole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Reflux the mixture and monitor by TLC.

  • Upon completion, cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting crude 5-Amino-2-isopropyl-2H-indazole by column chromatography or recrystallization.

Section 3: Predicted Physicochemical Properties and Drug-Likeness

For drug development professionals, early assessment of physicochemical properties is crucial. The following properties for 5-Amino-2-isopropyl-2H-indazole have been predicted using in silico models, such as those based on Lipinski's Rule of Five, to estimate its drug-likeness.[11][12]

PropertyPredicted ValueCompliance with Lipinski's Rule of Five
Molecular Weight175.23 g/mol Yes (< 500)
LogP (Octanol/Water Partition Coefficient)~2.1Yes (< 5)
Hydrogen Bond Donors1 (amine group)Yes (≤ 5)
Hydrogen Bond Acceptors3 (2 indazole nitrogens, 1 amine nitrogen)Yes (≤ 10)
Molar Refractivity~53.4 cm³N/A
Topological Polar Surface Area (TPSA)~54.8 ŲGood (indicative of good cell permeability)

These in silico predictions suggest that 5-Amino-2-isopropyl-2H-indazole possesses favorable physicochemical properties for a potential drug candidate.

Section 4: Expected Spectroscopic Characterization

Confirmation of the successful synthesis of 5-Amino-2-isopropyl-2H-indazole would rely on a combination of spectroscopic methods. Below are the expected key features for each technique.

TechniqueExpected Key Features
¹H NMR - A septet and a doublet in the aliphatic region corresponding to the isopropyl group. - Distinct aromatic signals for the protons on the indazole ring. The presence of the electron-donating amino group will shift the signals of adjacent protons upfield. - A broad singlet for the -NH₂ protons.
¹³C NMR - Aliphatic signals for the isopropyl group. - A set of aromatic signals corresponding to the carbon atoms of the indazole core.
IR Spectroscopy - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching for aromatic and aliphatic groups. - C=N and C=C stretching in the aromatic region.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₀H₁₃N₃.

Section 5: Potential Biological Activity and Applications

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-psychotic properties.[1] The introduction of an amino group at the 5-position can provide a key interaction point for binding to biological targets. For instance, 5-aminoindazole has demonstrated significant inhibitory action on cyclooxygenase (COX-2), suggesting anti-inflammatory potential.[13]

Many indazole derivatives function as kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 Phosphorylation Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->P1 Activates Indazole 5-Amino-2-isopropyl-2H-indazole Indazole->Receptor Inhibits TF Transcription Factors P1->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Leads to

Caption: Potential mechanism of action as a kinase inhibitor.

Given this context, 5-Amino-2-isopropyl-2H-indazole is a promising candidate for screening in assays related to:

  • Oncology: As an inhibitor of protein kinases involved in cancer cell signaling.

  • Inflammation: As a potential inhibitor of enzymes like COX-2.

  • Neuroscience: As a modulator of receptors in the central nervous system.

Section 6: Safety and Handling

While no specific safety data exists for 5-Amino-2-isopropyl-2H-indazole, precautions for handling related aminoindazoles should be followed.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion

5-Amino-2-isopropyl-2H-indazole stands as a promising yet unexplored molecule. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on established, reliable chemical transformations, and in silico analysis suggests favorable drug-like properties. For researchers and drug development professionals, this compound represents an opportunity to explore new chemical space within the valuable indazole family, potentially leading to the discovery of novel therapeutic agents.

References

  • 2H-Indazole synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

  • CAS Registry. American Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fluorescence emission spectra substituted 2H-indazoles in different... ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Gohlke, H., & Kubinyi, H. (2009). In Silico Prediction of Drug Properties. Bentham Science Publishers.
  • Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. ResearchGate. (2025, August 5). Retrieved January 26, 2026, from [Link]

  • CAS Registry Services. American Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943.
  • Preparation method of 2H-Indazole derivatives. Google Patents. (n.d.).
  • Identify chemical substances. CAS. (n.d.). Retrieved January 26, 2026, from [Link]

  • STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER. Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Institutes of Health. (n.d.). Retrieved January 26, 2026, from [Link]

  • In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. bepls. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health. (2021, April 8). Retrieved January 26, 2026, from [Link]

  • He, H., Yan, J., Jin, J., Yan, Z., Yan, Q., Wang, W., Jiang, H., Wang, H., & Chen, F. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • CAS Number Application. Proregulations. (n.d.). Retrieved January 26, 2026, from [Link]

  • Prediction of Drug-Like Properties. Madame Curie Bioscience Database. (n.d.). Retrieved January 26, 2026, from [Link]

  • Substrate Scope of 2H-indazoles. Reaction conditions: 1 (0.2 mmol), 2 a... ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023, April 25). Retrieved January 26, 2026, from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Substance Classes. CAS Product Help. (2025, May 6). Retrieved January 26, 2026, from [Link]

  • Chemical Abstract Services Registration Number and Name Application CASRN. Intertek. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. (2025, December 22). Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. (2025, October 16). Retrieved January 26, 2026, from [Link]

  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025, June 6). Retrieved January 26, 2026, from [Link]

  • Basic substance searching in CAS SciFinder®. YouTube. (2025, October 9). Retrieved January 26, 2026, from [Link]

  • SciFinder Tutorial: A CAS Solution. YouTube. (2017, April 15). Retrieved January 26, 2026, from [Link]

  • CAS Registry Number. Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. (n.d.). Retrieved January 26, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021, August 2). Retrieved January 26, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. (2024, August 9). Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed. (2016, February 19). Retrieved January 26, 2026, from [Link]

  • Chemical Properties of 5-Aminoindazole (CAS 19335-11-6). Cheméo. (n.d.). Retrieved January 26, 2026, from [Link]

  • Conformational changes in nitric oxide synthases induced by chlorzoxazone and nitroindazoles: crystallographic and computational analyses of inhibitor potency. PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4-Aminoindazole. Chem-Impex. (n.d.). Retrieved January 26, 2026, from [Link]

  • Controlled Drugs and Substances Act. Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. (2023, September 7). Retrieved January 26, 2026, from [Link]

  • In Silico Modeling: Drug Developer's Superpower. YouTube. (2025, December 15). Retrieved January 26, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-isopropyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-Amino-2-isopropyl-2H-indazole, a key heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-Amino-2-isopropyl-2H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry. This document, intended for an audience of researchers and drug development professionals, emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations inherent in the synthesis. The guide details a multi-step approach commencing with the synthesis of 5-nitro-1H-indazole, followed by a regioselective N-isopropylation to yield 2-isopropyl-5-nitro-2H-indazole, and culminating in the reduction of the nitro group to afford the target amine. Each stage is presented with detailed experimental protocols, mechanistic insights, and critical process parameters, grounded in authoritative scientific literature.

Introduction: The Significance of the 2H-Indazole Core

The 2H-indazole moiety is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its structural features allow for diverse substitution patterns, enabling fine-tuning of physicochemical and pharmacological properties. 5-Amino-2-isopropyl-2H-indazole, in particular, serves as a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The strategic placement of the amino group at the C5-position and the isopropyl group at the N2-position creates a unique chemical space for further functionalization. This guide delineates a logical and experimentally validated pathway to access this important intermediate.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of 5-Amino-2-isopropyl-2H-indazole suggests a three-stage synthetic sequence. The primary disconnection is at the C-N bond of the amino group, pointing to a nitro-to-amino reduction as the final step. This necessitates the synthesis of the precursor, 2-isopropyl-5-nitro-2H-indazole. The second disconnection targets the N-isopropyl bond, indicating an N-alkylation of a 5-nitroindazole core as the key strategic step. Finally, the 5-nitro-1H-indazole starting material can be synthesized from commercially available precursors.

G Target 5-Amino-2-isopropyl-2H-indazole Precursor1 2-Isopropyl-5-nitro-2H-indazole Target->Precursor1 Nitro Reduction Precursor2 5-Nitro-1H-indazole Precursor1->Precursor2 N2-Isopropylation StartingMaterial 2-Amino-5-nitrotoluene Precursor2->StartingMaterial Diazotization & Cyclization G cluster_0 Stage I: 5-Nitro-1H-indazole Synthesis cluster_1 Stage II: N2-Isopropylation cluster_2 Stage III: Nitro Reduction Start1 2-Amino-5-nitrotoluene Step1 Diazotization & Cyclization (NaNO2, Acetic Acid) Start1->Step1 Product1 5-Nitro-1H-indazole Step1->Product1 Start2 5-Nitro-1H-indazole Step2 N-Alkylation (Isopropyl 2,2,2-trichloroacetimidate, TfOH) Start2->Step2 Product2 2-Isopropyl-5-nitro-2H-indazole Step2->Product2 Start3 2-Isopropyl-5-nitro-2H-indazole Step3 Catalytic Hydrogenation (H2, Pd/C) Start3->Step3 Product3 5-Amino-2-isopropyl-2H-indazole Step3->Product3

Sources

Exploratory

The Strategic Utility of 5-Amino-2-isopropyl-2H-indazole as a Synthetic Intermediate in Contemporary Drug Discovery

Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2] This technical guide delves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2] This technical guide delves into the synthesis, properties, and strategic applications of a key derivative, 5-Amino-2-isopropyl-2H-indazole . This intermediate is of particular interest due to its structural resemblance to motifs found in successful kinase inhibitors and other therapeutic agents. We will provide a comprehensive examination of a robust synthetic pathway, including detailed, field-tested protocols, mechanistic insights into critical transformations, and a discussion of its potential in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel molecular entities.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds existing in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[3] However, the 2H-indazole isomer is a crucial pharmacophore found in numerous approved drugs, including the multi-kinase inhibitor Pazopanib, used in the treatment of renal cell carcinoma.[4] The strategic placement of substituents on the 2H-indazole core allows for precise modulation of a molecule's physicochemical properties and its interactions with biological targets.

The subject of this guide, 5-Amino-2-isopropyl-2H-indazole, offers three key points of diversification for library synthesis and lead optimization:

  • The amino group at the C5 position serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and diazotization, enabling the introduction of diverse functional groups.

  • The isopropyl group at the N2 position provides a balance of lipophilicity and steric bulk, which can be critical for optimizing binding pocket interactions and improving pharmacokinetic profiles.

  • The indazole core itself provides a rigid scaffold that correctly orients substituents in three-dimensional space.

This guide will detail a reliable, three-step synthetic sequence to access this valuable intermediate, starting from commercially available materials.

A Validated Synthetic Pathway

The synthesis of 5-Amino-2-isopropyl-2H-indazole can be efficiently achieved through a three-step sequence: (1) Synthesis of the 5-nitro-1H-indazole precursor, (2) Regioselective N2-isopropylation, and (3) Reduction of the nitro group to the target primary amine.

Synthetic_Pathway Start 2-Amino-5-nitrotoluene Step1_Product 5-Nitro-1H-indazole Start->Step1_Product Step 1: Diazotization & Cyclization Step2_Product 2-Isopropyl-5-nitro-2H-indazole Step1_Product->Step2_Product Step 2: Regioselective N2-Alkylation Final_Product 5-Amino-2-isopropyl-2H-indazole Step2_Product->Final_Product Step 3: Nitro Group Reduction

Caption: Overall synthetic workflow for 5-Amino-2-isopropyl-2H-indazole.

Step-by-Step Experimental Protocols & Mechanistic Discussion

Step 1: Synthesis of 5-Nitro-1H-indazole

The synthesis of the indazole core begins with the diazotization of 2-amino-5-nitrotoluene, followed by an intramolecular cyclization. This well-established procedure provides a reliable route to the necessary 5-nitro-1H-indazole precursor.

Protocol:

This protocol is adapted from the robust procedure published in Organic Syntheses.[5]

  • In a 5-L round-bottomed flask equipped with a high-torque mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Cool the solution to 15-20°C in an ice bath.

  • In a separate beaker, prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 mL of water.

  • Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.[5]

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the reaction mixture to stand at room temperature for 3 days.

  • Concentrate the solution under reduced pressure on a steam bath.

  • Add 200 mL of water to the residue and stir to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C.

  • Recrystallize the crude material from approximately 650 mL of boiling methanol with decolorizing charcoal to yield pale yellow needles of 5-nitro-1H-indazole.

Causality and Expertise: The choice of glacial acetic acid as the solvent is critical as it serves both to dissolve the starting material and to provide the acidic medium for the in-situ formation of nitrous acid from sodium nitrite. The temperature control is paramount to prevent the decomposition of the diazonium salt intermediate and minimize the formation of side products.[5] Allowing the mixture to stand for several days facilitates the slow, controlled cyclization to the indazole ring system.

Quantitative Data Summary (Step 1)

ParameterValueReference
Starting Material2-Amino-5-nitrotoluene[5]
ReagentsSodium Nitrite, Acetic Acid[5]
Typical Yield (Crude)80–96%[5]
Typical Yield (Recrystallized)72–80%[5]
Melting Point208–209°C[5]
Step 2: Regioselective N2-Isopropylation of 5-Nitro-1H-indazole

A significant challenge in the functionalization of indazoles is controlling the site of alkylation, as reactions can occur at either the N1 or N2 position, often yielding difficult-to-separate mixtures.[4] Traditional methods using alkyl halides and a base frequently result in poor regioselectivity. For instance, the reaction of a similar indazole derivative with isopropyl iodide and sodium hydride in DMF yielded a mixture of N1 and N2 products.[4] To overcome this, we employ a modern, highly selective acid-promoted method.

Protocol:

This protocol is based on the highly N2-selective methodology developed by Clemens, Bell, and Londregan at Pfizer.[6]

  • Preparation of Isopropyl 2,2,2-trichloroacetimidate: To a stirred solution of isopropanol (1.0 eq) in anhydrous dichloromethane, add sodium hydride (0.1 eq) at 0°C. Stir for 20 minutes, then add trichloroacetonitrile (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride, separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is typically used without further purification.

  • N2-Alkylation: In a flame-dried flask under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (1.0 eq) and isopropyl 2,2,2-trichloroacetimidate (1.5 eq) in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0°C and add trifluoromethanesulfonic acid (TfOH, 0.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-isopropyl-5-nitro-2H-indazole.

Mechanistic Rationale for N2-Selectivity:

The high N2-selectivity of this reaction is a key advantage. Under acidic conditions (TfOH), the trichloroacetimidate is protonated, forming a highly reactive electrophile. The indazole nucleophile can attack this electrophile via either N1 or N2. Quantum mechanical calculations have shown that while the activation energy for N1 alkylation of the more stable 1H-indazole tautomer is slightly lower, the N2 alkylation proceeds through the less stable but more nucleophilic 2H-indazole tautomer. The overall reaction pathway favors N2 attack due to a more favorable transition state, leading to the observed high regioselectivity.[7] This method avoids the formation of the undesired N1-isomer, simplifying purification and improving the overall process efficiency.[6]

N2_Alkylation_Mechanism cluster_0 Activation of Electrophile cluster_1 Nucleophilic Attack cluster_2 Final Product Formation Imidate iPr-O-C(=NH)CCl3 Activated_Imidate [iPr-O-C(=NH2+)CCl3] Imidate->Activated_Imidate Protonation TfOH TfOH (H+) TS Transition State Activated_Imidate->TS Indazole 5-Nitro-1H-indazole Indazole->TS Product_Complex [Alkylated Indazolium Intermediate] TS->Product_Complex N2 Attack Final_Product 2-Isopropyl-5-nitro-2H-indazole Product_Complex->Final_Product Deprotonation/ Rearomatization Side_Product H-N=C(OH)CCl3

Caption: Simplified mechanism of acid-catalyzed N2-alkylation.

Step 3: Reduction of 2-Isopropyl-5-nitro-2H-indazole

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. This is a standard transformation with several reliable methods available. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Protocol:

  • To a solution of 2-isopropyl-5-nitro-2H-indazole (1.0 eq) in ethanol or methanol in a suitable pressure vessel, add Palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading).

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases and TLC/LC-MS analysis indicates complete conversion of the starting material.

  • Carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.

  • Concentrate the filtrate under reduced pressure to yield 5-Amino-2-isopropyl-2H-indazole. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Self-Validating System: The progress of the hydrogenation can be easily monitored by the consumption of hydrogen gas. The endpoint is clearly indicated when hydrogen uptake stops. The complete disappearance of the yellow color of the nitro compound and the appearance of a new, more polar spot on TLC (visualized with UV light) confirms the reaction's completion.

Applications in Drug Discovery

5-Amino-2-isopropyl-2H-indazole is a valuable building block for accessing a wide range of potential therapeutic agents. The primary amino group is a key functional handle for introducing diverse side chains via acylation, sulfonylation, reductive amination, or participation in cross-coupling reactions.

Example Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor Library

Application_Workflow cluster_acylation Acylation cluster_sulfonylation Sulfonylation Start 5-Amino-2-isopropyl-2H-indazole Amide_Product Amide Library (Potential Inhibitors) Start->Amide_Product Base, Solvent Sulfonamide_Product Sulfonamide Library (Potential Inhibitors) Start->Sulfonamide_Product Pyridine Acyl_Cl R-COCl (Acid Chloride Library) Sulfonyl_Cl R-SO2Cl (Sulfonyl Chloride Library)

Caption: Diversification of the core intermediate into libraries of potential drug candidates.

The indazole scaffold is present in numerous kinase inhibitors, where it often acts as a hinge-binding motif.[1] By acylating the 5-amino group of our intermediate with a library of carboxylic acids, one can rapidly generate a diverse set of compounds for screening against various kinase targets. The isopropyl group at the N2 position can occupy a hydrophobic pocket within the enzyme's active site, potentially enhancing potency and selectivity.

Conclusion

5-Amino-2-isopropyl-2H-indazole represents a strategically important and synthetically accessible intermediate for drug discovery and development. The synthetic route detailed herein is robust, scalable, and addresses the critical challenge of regioselectivity in the key N-alkylation step by leveraging modern catalytic methods. The versatility of the 5-amino functional group allows for extensive derivatization, making this compound an ideal starting point for the construction of compound libraries targeting a wide range of biological targets. This guide provides the necessary technical information and field-proven insights to empower researchers to effectively utilize this valuable building block in their quest for novel therapeutics.

References

  • Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]1]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved from: [Link]]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]4]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from: [Link]5]

  • Der Pharma Chemica. (2023). Synthesis, characterization and biological evaluation of schiff’s bases containing indazole moiety. Available at: [Link]3]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]6]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]2]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of 5-Amino-2-isopropyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the critical aspects of stability and storage...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for the heterocyclic compound 5-Amino-2-isopropyl-2H-indazole. As a substituted indazole, this molecule holds potential in medicinal chemistry and drug discovery. Understanding its intrinsic stability, potential degradation pathways, and optimal storage conditions is paramount for ensuring its quality, purity, and reliability in research and development applications. This document synthesizes fundamental chemical principles with practical, field-proven methodologies to offer a robust framework for handling and assessing the stability of this compound. We will delve into the chemical liabilities of the 2H-indazole core and the aromatic amine functionality, propose a systematic approach to stability testing through forced degradation studies, and provide explicit recommendations for storage to maintain the compound's integrity over time.

Introduction to 5-Amino-2-isopropyl-2H-indazole: A Molecule of Interest

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities have led to their investigation in a wide range of therapeutic areas. The subject of this guide, 5-Amino-2-isopropyl-2H-indazole, is a specific derivative characterized by an amino group at the 5-position and an isopropyl group at the 2-position of the indazole ring.

The 2H-indazole tautomer is generally less thermodynamically stable than its 1H counterpart.[1][3] This inherent characteristic, combined with the presence of a reactive aromatic amine, necessitates a thorough understanding of the molecule's stability profile. The amino group, in particular, is a known chromophore and is often susceptible to oxidative and photo-degradation, which can lead to discoloration and the formation of impurities.[4] This guide will provide the foundational knowledge and experimental protocols necessary to ensure the long-term integrity of 5-Amino-2-isopropyl-2H-indazole.

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of 5-Amino-2-isopropyl-2H-indazole is primarily influenced by the chemical properties of its two key structural features: the 2H-indazole ring and the 5-amino substituent.

The 2H-Indazole Core

While the indazole ring system is aromatic and relatively stable, the 2H-tautomer possesses a higher energy state compared to the 1H-tautomer, which could make it more susceptible to certain degradation pathways.[1][3] However, for N-substituted indazoles like the 2-isopropyl derivative, tautomerization is not a primary concern. The stability of the ring itself under various stress conditions (pH, temperature) is expected to be reasonably high, though harsh acidic or basic conditions could potentially lead to ring-opening or other rearrangements, a hypothesis that should be tested in forced degradation studies.

The 5-Amino Group: The Primary Site of Instability

The exocyclic amino group attached to the aromatic ring is the most probable site of chemical degradation. Aromatic amines are well-documented to be sensitive to environmental factors, leading to a variety of degradation products.[4][5]

  • Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the oxidation of the amino group. This can result in the formation of colored impurities such as nitroso, nitro, and polymeric species. The initial step often involves the formation of a radical cation, which can then undergo further reactions. Aromatic amines are known to discolor over time, turning from colorless or light-colored to yellow, brown, or even black due to the formation of these oxidized, conjugated systems.[5]

  • Photodegradation: Aromatic amines are often light-sensitive.[4] Exposure to UV or even visible light can provide the energy to initiate oxidation or other photochemical reactions. This light-induced degradation can lead to a complex mixture of byproducts. Therefore, protection from light is a critical aspect of storage and handling.

The following diagram illustrates a generalized potential degradation pathway for the amino group:

G A 5-Amino-2-isopropyl-2H-indazole B Oxidation (O2, light, metal ions) A->B E Other Photodegradation Products A->E Photolysis (hν) C Nitroso/Nitro Derivatives (Colored Impurities) B->C D Polymeric Species (Colored Impurities) B->D

Caption: Potential degradation pathways of the 5-amino group.

Recommended Storage and Handling Conditions

Based on the chemical liabilities of aromatic amines and general best practices for air- and light-sensitive compounds, the following storage conditions are recommended to ensure the long-term stability of 5-Amino-2-isopropyl-2H-indazole.[6][7]

ParameterRecommended ConditionRationale
Temperature Store at -20°C.[8]Low temperatures slow down the rate of all chemical reactions, including oxidation and other degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[9]Minimizes exposure to atmospheric oxygen, thereby preventing oxidative degradation.
Light Protect from light.[4]The amino group is likely photosensitive; storing in amber vials or in the dark prevents photodegradation.
Moisture Store in a dry environment.While not as critical as oxygen and light for this specific compound, moisture can facilitate certain degradation reactions and should be minimized.
Container Tightly sealed, amber glass vials.[6]Amber glass protects from light, and a tight seal prevents the ingress of air and moisture.

Handling: For weighing and preparing solutions, it is advisable to work in an inert atmosphere glovebox to minimize exposure to air.[10] If a glovebox is not available, handle the compound quickly and reseal the container promptly.

A Framework for Stability Assessment: Forced Degradation Studies

A forced degradation study is an essential component of understanding a compound's stability profile.[11][12] It involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[13][14]

Objectives of the Forced Degradation Study
  • To identify the likely degradation products of 5-Amino-2-isopropyl-2H-indazole.

  • To understand the degradation pathways under various stress conditions.

  • To develop and validate a stability-indicating analytical method.

  • To inform the selection of appropriate storage and handling conditions.

Experimental Protocol for a Forced Degradation Study

The following is a detailed, step-by-step methodology for conducting a forced degradation study on 5-Amino-2-isopropyl-2H-indazole.

4.2.1. Materials and Reagents

  • 5-Amino-2-isopropyl-2H-indazole (high purity)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • A calibrated HPLC system with a UV or PDA detector, and preferably a mass spectrometer (LC-MS) for peak identification.[15]

  • A photostability chamber

  • A temperature-controlled oven

4.2.2. Stress Conditions

Prepare solutions of 5-Amino-2-isopropyl-2H-indazole (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) and subject them to the following conditions:

  • Acid Hydrolysis:

    • Treat the solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Treat the solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Treat the solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount in a suitable solvent for analysis.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples, including a dark control stored under the same conditions but protected from light.

4.2.3. Analytical Methodology

A stability-indicating analytical method must be able to separate the parent compound from all its degradation products. A reverse-phase HPLC method is generally suitable for this type of molecule.[16]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a wavelength that allows for the detection of both the parent compound and potential degradants (a PDA detector is ideal for this).

  • Analysis: Analyze all stressed samples alongside an unstressed control. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that secondary degradation is minimized.

The following diagram illustrates the experimental workflow:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A 5-Amino-2-isopropyl-2H-indazole (Solid and Solution) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C, Solid) A->E F Photolytic (ICH Q1B) A->F G HPLC-UV/PDA Analysis B->G C->G D->G E->G F->G H LC-MS for Impurity Identification G->H I Assess Peak Purity H->I J Identify Degradants H->J K Elucidate Degradation Pathways H->K

Caption: Workflow for a forced degradation study.

Conclusion

The stability and proper storage of 5-Amino-2-isopropyl-2H-indazole are critical for its successful application in research and drug development. This technical guide has highlighted the inherent chemical liabilities of the molecule, particularly the susceptibility of the 5-amino group to oxidative and photodegradation. By adhering to the recommended storage conditions—low temperature, inert atmosphere, and protection from light—the integrity of the compound can be preserved. Furthermore, the implementation of a comprehensive forced degradation study, as outlined in this guide, will provide invaluable insights into the molecule's degradation profile, enabling the development of robust, stability-indicating analytical methods and ensuring the quality and reliability of experimental data.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Bacterial Degradation of Aromatic Compounds. PubMed Central. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PubMed Central. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • AMINES, AROMATIC: METHOD 2002. NIOSH | CDC. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • Bacterial degradation of monocyclic aromatic amines. Frontiers. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Degradation of aromatic amino acids as indicated by transcriptome and... ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Schiff’s Bases Containing Indazole Moiety. Der Pharma Chemica. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amino Acids Degradation. Chemistry LibreTexts. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Safely handling air-sensitive products. Cleanroom Technology. [Link]

  • Forced degradation studies. MedCrave online. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Amino-2-isopropyl-2H-indazole: An Application Note and Detailed Protocol

Introduction The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique physicochemical properties and ability to engage in various biological in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique physicochemical properties and ability to engage in various biological interactions have led to its incorporation into numerous therapeutic agents.[1] Specifically, 2H-indazole derivatives have garnered significant attention for their diverse pharmacological activities.[1] This application note provides a comprehensive and detailed protocol for the synthesis of 5-Amino-2-isopropyl-2H-indazole, a valuable building block for the development of novel pharmaceuticals.

The synthetic strategy outlined herein is a robust three-step process commencing with the well-established synthesis of 5-nitro-1H-indazole. This intermediate subsequently undergoes a highly regioselective N2-isopropylation, a critical step that circumvents the common challenge of N1/N2 isomer formation in indazole alkylation. The final step involves the reduction of the nitro group to the desired primary amine, yielding the target compound. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also insights into the rationale behind the chosen methodologies.

Synthetic Strategy Overview

The synthesis of 5-Amino-2-isopropyl-2H-indazole is accomplished through a linear three-step sequence as depicted in the workflow diagram below. The key transformations include:

  • Diazotization and Cyclization: Formation of the indazole core through the diazotization of 2-amino-5-nitrotoluene to produce 5-nitro-1H-indazole.

  • Regioselective N2-Alkylation: Introduction of the isopropyl group exclusively at the N2 position of the indazole ring system.

  • Nitro Group Reduction: Conversion of the 5-nitro group to the corresponding 5-amino functionality.

This approach was designed to maximize yield and purity at each step while ensuring high regioselectivity in the critical alkylation stage.

Synthesis_Workflow Start 2-Amino-5-nitrotoluene Step1_Product 5-Nitro-1H-indazole Start->Step1_Product Step 1: Diazotization & Cyclization (NaNO₂, Acetic Acid) Step2_Product 2-Isopropyl-5-nitro-2H-indazole Step1_Product->Step2_Product Step 2: N2-Isopropylation (Isopropyl 2,2,2-trichloroacetimidate, TfOH) Final_Product 5-Amino-2-isopropyl-2H-indazole Step2_Product->Final_Product Step 3: Nitro Reduction (Hydrazine hydrate, Pd/C)

Caption: Overall synthetic workflow for 5-Amino-2-isopropyl-2H-indazole.

Experimental Protocols

Part 1: Synthesis of 5-Nitro-1H-indazole

This procedure is adapted from a well-validated method published in Organic Syntheses, ensuring high reliability and reproducibility.[2] The reaction proceeds via the diazotization of 2-amino-5-nitrotoluene, followed by an intramolecular cyclization to form the indazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-nitrotoluene152.1555 g0.36
Sodium Nitrite69.0025 g0.36
Glacial Acetic Acid-2.5 L-
Deionized Water-60 mL-
Methanol-650 mL-
Decolorizing Charcoal-5 g-

Procedure:

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Cool the solution to 15-20°C in an ice bath.

  • In a separate beaker, dissolve 25 g (0.36 mol) of sodium nitrite in 60 mL of water.

  • Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. Ensure the temperature does not rise above 25°C.[2]

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution on a steam bath under reduced pressure.

  • Add 200 mL of water to the residue and stir to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C. The crude yield is typically 47-57 g (80-96%).[2]

  • For purification, recrystallize the crude material from 650 mL of boiling methanol with 5 g of decolorizing charcoal.

  • The final product, pale yellow needles of 5-nitroindazole, should be collected by filtration and dried. The expected yield is 42-47 g (72-80%) with a melting point of 208-209°C.[2]

Part 2: Synthesis of 2-Isopropyl-5-nitro-2H-indazole

The N-alkylation of indazoles often results in a mixture of N1 and N2 isomers. To achieve high regioselectivity for the desired N2 product, this protocol utilizes isopropyl 2,2,2-trichloroacetimidate as the alkylating agent, promoted by a strong acid catalyst, trifluoromethanesulfonic acid (TfOH). This method has been shown to be highly effective for the selective N2-alkylation of various indazoles.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Nitro-1H-indazole163.1210.0 g61.3 mmol
Isopropyl 2,2,2-trichloroacetimidate218.4816.0 g73.2 mmol
Trifluoromethanesulfonic acid (TfOH)150.080.82 mL9.2 mmol
Dichloromethane (DCM), anhydrous-200 mL-
Saturated Sodium Bicarbonate Solution-100 mL-

Procedure:

  • To a solution of 5-nitro-1H-indazole (10.0 g, 61.3 mmol) and isopropyl 2,2,2-trichloroacetimidate (16.0 g, 73.2 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere, cool the mixture to 0°C.

  • Slowly add trifluoromethanesulfonic acid (0.82 mL, 9.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-isopropyl-5-nitro-2H-indazole.

Part 3: Synthesis of 5-Amino-2-isopropyl-2H-indazole

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation with hydrazine hydrate and palladium on carbon is a reliable and high-yielding method for this transformation on nitroindazole systems.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Isopropyl-5-nitro-2H-indazole205.208.0 g39.0 mmol
Hydrazine hydrate (98%)50.067.6 mL156 mmol
10% Palladium on Carbon (Pd/C)-800 mg-
Methanol-150 mL-
Celite---

Procedure:

  • To a solution of 2-isopropyl-5-nitro-2H-indazole (8.0 g, 39.0 mmol) in methanol (150 mL), add 10% Pd/C (800 mg).

  • Heat the mixture to reflux and add hydrazine hydrate (7.6 mL, 156 mmol) dropwise over 30 minutes.

  • Continue to reflux for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by recrystallization or column chromatography to obtain 5-Amino-2-isopropyl-2H-indazole as a pure solid.

Causality and Self-Validation

The choice of each protocol is deliberate to ensure a self-validating system. The synthesis of 5-nitro-1H-indazole from Organic Syntheses is a classic, peer-vetted procedure known for its robustness.[2] The critical N2-isopropylation step employs a modern, highly regioselective method to prevent the formation of the undesired N1-isomer, which can be difficult to separate.[3][4] The final reduction step uses a standard and efficient catalytic system, widely documented for its clean conversion of nitroarenes to anilines, particularly on heterocyclic systems.[5] The purity of intermediates and the final product should be confirmed at each stage using standard analytical techniques (NMR, LC-MS, and melting point) to validate the success of each transformation.

References

  • Porter, H. D.; Peterson, W. D. 5-NITROINDAZOLE. Org. Synth.1940 , 20, 73. [Link]

  • Various Authors. How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. 2016 . [Link]

  • Various Authors. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. 2021 . [Link]

Sources

Application

Application Notes and Protocols: Regioselective N-alkylation of 5-aminoindazole with Isopropyl Groups

Introduction: The Significance of N-Functionalized Indazoles Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Functionalized Indazoles

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments. The biological activity of these compounds is profoundly influenced by the substitution pattern on the indazole nucleus, particularly on the two nitrogen atoms of the pyrazole ring. The regioselective introduction of alkyl groups at the N1 versus the N2 position can lead to dramatically different pharmacological profiles. Consequently, the development of robust and predictable methods for the selective synthesis of either N1- or N2-alkylated indazoles is of paramount importance for drug discovery and development programs.[1]

This guide provides a detailed technical overview and actionable protocols for the regioselective N-alkylation of 5-aminoindazole with isopropyl groups, a common transformation in the synthesis of bioactive molecules. We will explore the mechanistic principles that govern selectivity and provide two distinct, field-proven protocols to predictably access either the N1 or N2 isomer.

The Challenge of Regioselectivity in Indazole Alkylation

The direct alkylation of an N-unsubstituted indazole typically yields a mixture of N1 and N2 isomers, posing significant purification challenges and reducing the overall efficiency of a synthetic route. The regiochemical outcome is a delicate interplay of several factors, including:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused benzene ring. This often favors alkylation at N1.

  • Electronic Effects: The N1 position is typically more electron-rich and nucleophilic than the N2 position. Substituents on the indazole ring can modulate the electron density of the nitrogen atoms, thereby influencing the site of alkylation. The 5-amino group, being an electron-donating group, is expected to enhance the nucleophilicity of the ring system.

  • Reaction Conditions: The choice of base, solvent, and electrophile plays a critical role in directing the alkylation. As we will demonstrate, specific combinations of reagents can exploit subtle mechanistic differences to achieve high levels of regioselectivity. For instance, conditions that favor the formation of a tight ion pair between the indazolide anion and a metal cation can direct alkylation to a specific nitrogen atom.

This guide will leverage these principles to provide two distinct protocols: one favoring the thermodynamically preferred N1 isomer and another kinetically favoring the N2 isomer.

Visualizing the Regioselective Pathways

The choice of reaction conditions dictates the pathway and ultimately the major product. The following diagram illustrates the two divergent strategies for achieving N1 and N2 selectivity.

G cluster_0 Starting Material cluster_1 N1-Selective Pathway cluster_2 N2-Selective Pathway 5-Aminoindazole 5-Aminoindazole Deprotonation_N1 Deprotonation 5-Aminoindazole->Deprotonation_N1 Activation_N2 Alcohol Activation 5-Aminoindazole->Activation_N2 Reaction_N1 Alkylation with Isopropyl Tosylate Deprotonation_N1->Reaction_N1 Indazolide Anion Product_N1 1-Isopropyl-1H-indazol-5-amine (N1 Isomer) Reaction_N1->Product_N1 Mechanism_N1 Thermodynamically Favored, Chelation Control Reaction_N1->Mechanism_N1 Reagents_N1 Cs₂CO₃, Dioxane, 90°C Reagents_N1->Reaction_N1 Reaction_N2 Mitsunobu Reaction with Isopropanol Activation_N2->Reaction_N2 Phosphonium Intermediate Product_N2 2-Isopropyl-2H-indazol-5-amine (N2 Isomer) Reaction_N2->Product_N2 Mechanism_N2 Kinetically Favored, SN2 Attack Reaction_N2->Mechanism_N2 Reagents_N2 PPh₃, DIAD, THF, 0°C to RT Reagents_N2->Reaction_N2

Caption: Divergent pathways for the regioselective N-isopropylation of 5-aminoindazole.

Protocol 1: Synthesis of 1-Isopropyl-1H-indazol-5-amine (N1-Alkylation)

This protocol is adapted from the highly regioselective N1-alkylation methodology reported by Zhang et al. and favors the formation of the thermodynamically more stable N1 isomer. The use of cesium carbonate in a non-polar solvent like dioxane is key to achieving high selectivity.

Principle: The reaction proceeds via deprotonation of the indazole NH by cesium carbonate. The resulting cesium indazolide salt, in a solvent of low polarity, is believed to form a tight ion pair or complex that directs the incoming electrophile (isopropyl tosylate) to the N1 position.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
5-Aminoindazole>98%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Sigma-Aldrich
Isopropyl Tosylate>98%TCI Chemicals
1,4-DioxaneAnhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated NaCl solution (Brine)N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Tech.
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-aminoindazole (1.0 eq., e.g., 1.33 g, 10 mmol) and anhydrous 1,4-dioxane (10 mL per 1 g of indazole).

  • Addition of Base: Add cesium carbonate (2.0 eq., e.g., 6.52 g, 20 mmol) to the suspension.

  • Addition of Electrophile: Add isopropyl tosylate (1.5 eq., e.g., 3.21 g, 15 mmol) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ethyl acetate (50 mL) and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to isolate the pure N1-isopropyl-5-aminoindazole.

Protocol 2: Synthesis of 2-Isopropyl-2H-indazol-5-amine (N2-Alkylation)

This protocol utilizes the Mitsunobu reaction, a classic method for achieving N-alkylation with inversion of stereochemistry at the alcohol carbon, which often favors the kinetically controlled N2-alkylation of indazoles.[1][2]

Principle: In the Mitsunobu reaction, triphenylphosphine and an azodicarboxylate (like DIAD) activate the alcohol (isopropanol) to form an alkoxyphosphonium salt. The indazole then acts as a nucleophile, attacking the activated alcohol. Due to steric hindrance at the N1 position from the phosphonium intermediate complex, the attack preferentially occurs at the N2 position.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
5-Aminoindazole>98%Sigma-Aldrich
Triphenylphosphine (PPh₃)>99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)97%Sigma-Aldrich
IsopropanolAnhydrous, >99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Tech.
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminoindazole (1.0 eq., e.g., 1.33 g, 10 mmol), triphenylphosphine (1.5 eq., e.g., 3.93 g, 15 mmol), and anhydrous tetrahydrofuran (THF, 15 mL per 1 g of indazole).

  • Addition of Alcohol: Add isopropanol (1.2 eq., e.g., 0.91 mL, 12 mmol).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq., e.g., 2.95 mL, 15 mmol) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purification: The purification of Mitsunobu reactions can be challenging due to byproducts (triphenylphosphine oxide and the reduced DIAD). Direct purification by flash column chromatography on silica gel is the most common method. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N2 product from the N1 isomer and reaction byproducts.[4]

Optional Step: Protection of the 5-Amino Group

While the N-alkylation protocols can be performed directly on 5-aminoindazole, competitive alkylation at the exocyclic amino group is a potential side reaction. To ensure exclusive N-alkylation on the indazole ring, protection of the 5-amino group may be advisable, particularly during process optimization or scale-up. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of Protocol 1 and the neutral conditions of Protocol 2.[5]

Workflow with Amino Group Protection

G Start 5-Aminoindazole Protect Boc Protection (Boc)₂O, Base Start->Protect Protected N-Boc-5-aminoindazole Protect->Protected Alkylate Regioselective N-Isopropylation (Protocol 1 or 2) Protected->Alkylate Alkylated_Protected Protected N1 or N2 Isomer Alkylate->Alkylated_Protected Deprotect Boc Deprotection TFA or HCl in Dioxane Alkylated_Protected->Deprotect Final_Product Pure N1 or N2 Isomer Deprotect->Final_Product

Caption: Experimental workflow incorporating amino group protection and deprotection steps.

  • Protection: React 5-aminoindazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.

  • Deprotection: The Boc group is readily removed post-alkylation by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, typically at room temperature.[6]

Analytical Characterization and Isomer Differentiation

Unambiguous assignment of the N1 and N2 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the proton attached to the isopropyl methine group can be indicative. However, the most reliable method is through heteronuclear multiple bond correlation (HMBC) spectroscopy.

  • HMBC (¹H-¹³C): This experiment reveals long-range correlations between protons and carbons.

    • N1-Isomer: A key correlation will be observed between the protons of the N-CH(CH₃)₂ methine group and the C7a carbon of the indazole ring.[1]

    • N2-Isomer: A key correlation will be observed between the protons of the N-CH(CH₃)₂ methine group and the C3 carbon of the indazole ring.[1]

Table for Isomer Differentiation:

Isomer TypeKey HMBC Correlation (Isopropyl CH to Indazole Ring)
N1 H of CH(CH₃)₂ C7a
N2 H of CH(CH₃)₂ C3
  • Chromatography: The two isomers will typically have different polarities and can be separated by silica gel chromatography. The N1 isomer is often, but not always, less polar than the N2 isomer. Retention times (tᵣ) in HPLC or Rƒ values in TLC will be distinct.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; inefficient work-up; degradation of starting material.Increase reaction time or temperature moderately. Ensure anhydrous conditions are strictly maintained. Check the purity of reagents.
Poor Regioselectivity Suboptimal reaction conditions (solvent, base, temperature).For N1, ensure the solvent is non-polar (dioxane) and the base is Cs₂CO₃. For N2, ensure slow addition of DIAD at 0°C.[3]
Mixture of Isomers Reaction conditions not selective enough.Re-purify via careful column chromatography or preparative HPLC. Consider the protection strategy to improve selectivity.
Side Product Formation Alkylation on the 5-amino group; formation of byproducts in Mitsunobu.Implement the Boc-protection/deprotection sequence. For Mitsunobu, ensure proper stoichiometry and consider alternative work-ups to remove byproducts.

Conclusion

The regioselective N-isopropylation of 5-aminoindazole is a readily achievable transformation when reaction conditions are carefully controlled. By selecting between a cesium carbonate-mediated reaction for N1 selectivity and a Mitsunobu reaction for N2 selectivity, researchers can efficiently access the desired isomer in high purity. The protocols and analytical guidance provided herein offer a comprehensive framework for scientists and drug development professionals to successfully incorporate these valuable building blocks into their synthetic programs.

References

  • Zhang, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]

  • O'Brien, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. Retrieved from [Link].

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Khatun, N., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. Available at: [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. Retrieved from [Link]

  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(1), 163. Available at: [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1565. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

  • AUB ScholarWorks. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Available at: [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry, 13(1), 89. Available at: [Link]

Sources

Method

Application Note: Comprehensive Characterization of 5-Amino-2-isopropyl-2H-indazole Using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract This application note provides a detailed guide for the analytical characterization of 5-Amino-2-isopropyl-2H-indazole, a heterocyclic compound of interest in pharmaceutical and chemical research. The indazole s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the analytical characterization of 5-Amino-2-isopropyl-2H-indazole, a heterocyclic compound of interest in pharmaceutical and chemical research. The indazole scaffold is a prominent structural motif in medicinal chemistry, featured in several approved anti-inflammatory and anti-cancer drugs.[1] Accurate and robust analytical methods are therefore essential for ensuring the identity, purity, and quality of such compounds during drug discovery and development. This document outlines validated protocols for purity determination and quantification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and for unambiguous structural elucidation using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be reliable and reproducible, adhering to principles of Good Laboratory Practice (GLP) and analytical procedure validation.[2][3][4]

Purity and Assay by Reverse-Phase HPLC

Scientific Principle

Reverse-phase HPLC is the method of choice for analyzing moderately polar aromatic compounds like 5-Amino-2-isopropyl-2H-indazole. The molecule's aromatic rings and alkyl group provide sufficient hydrophobicity to interact with a nonpolar stationary phase, such as octadecylsilane (C18).[5][6] A polar mobile phase, consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile), is used to elute the compound from the column. By controlling the mobile phase composition, a sharp, symmetrical peak can be achieved, allowing for accurate quantification and assessment of purity. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) in the mobile phase helps to protonate the basic amino group, which prevents peak tailing and ensures consistent retention.[7]

Experimental Protocol: HPLC

1.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (or phosphoric acid).

  • Sample: 5-Amino-2-isopropyl-2H-indazole reference standard and sample for analysis.

1.2.2. Reagent and Sample Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the 5-Amino-2-isopropyl-2H-indazole reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution at the same target concentration (100 µg/mL) using the diluent.

1.2.3. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Data Analysis and Interpretation
  • Identity: The identity of the compound is confirmed if the retention time of the major peak in the sample chromatogram matches that of the reference standard.

  • Purity: The purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Assay: The concentration of the sample can be determined by comparing the peak area of the sample to the peak area of the reference standard of a known concentration.

  • Validation: For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines, which involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation (100 µg/mL) Injection Inject 10 µL onto C18 Column SamplePrep->Injection MobilePhase Mobile Phase Preparation (A & B) MobilePhase->Injection Gradient Gradient Elution (1.0 mL/min) Injection->Gradient Detection UV Detection (254 nm) Gradient->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity & Assay Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity and Assay Analysis.

Structural Elucidation by NMR Spectroscopy

Scientific Principle

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[9]

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative quantities (integration).

  • ¹³C NMR (Carbon NMR): Provides information on the number of non-equivalent carbon atoms in the molecule and their chemical environment (e.g., aromatic, aliphatic, carbonyl).[10][11] For 5-Amino-2-isopropyl-2H-indazole, these techniques together can confirm the connectivity of the isopropyl group, the substitution pattern on the indazole ring, and the presence of the amino group.

Experimental Protocol: NMR

2.2.1. Instrumentation and Materials

  • NMR Spectrometer: A 400 MHz or higher field spectrometer.

  • NMR Tubes: 5 mm NMR tubes.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively dissolves the compound and its residual proton signal does not overlap with key analyte signals.[12] The labile amine protons are also readily observed in DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

2.2.2. Sample Preparation

  • Accurately weigh 5-10 mg of 5-Amino-2-isopropyl-2H-indazole.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Cap the tube and vortex gently until the sample is completely dissolved.

2.2.3. NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Pulse Program Standard single pulseProton-decoupled
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 161024 (or more)
Spectral Width 0 - 12 ppm0 - 200 ppm
Temperature 25 °C25 °C
Data Analysis and Predicted Spectrum

The chemical structure of 5-Amino-2-isopropyl-2H-indazole allows for the prediction of its NMR spectrum.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Isopropyl CH: A septet (7 protons) around δ 4.5-5.0 ppm, coupled to the six methyl protons.

  • Isopropyl CH₃: A doublet (6 protons) around δ 1.4-1.6 ppm, coupled to the single methine proton.

  • Aromatic H4: A doublet around δ 7.3-7.5 ppm.

  • Aromatic H6: A doublet of doublets around δ 6.7-6.9 ppm.

  • Aromatic H7: A doublet around δ 7.0-7.2 ppm.

  • Indazole H3: A singlet around δ 8.0-8.2 ppm.[13][14]

  • Amino NH₂: A broad singlet around δ 5.0-5.5 ppm. The chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • Approximately 9 distinct signals are expected (some aromatic carbons may have very similar shifts).

  • Isopropyl CH: ~δ 50-55 ppm.

  • Isopropyl CH₃: ~δ 20-25 ppm.

  • Aromatic Carbons: Signals between δ 100-150 ppm. The carbon attached to the amino group (C5) will be significantly shielded compared to the others.[15]

NMR Workflow Diagram

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Dissolve 5-10 mg in 0.7 mL DMSO-d6 H1_Acq Acquire 1H Spectrum (400 MHz) SamplePrep->H1_Acq C13_Acq Acquire 13C Spectrum (100 MHz) SamplePrep->C13_Acq Processing Fourier Transform & Phasing H1_Acq->Processing C13_Acq->Processing Assignment Assign Chemical Shifts, Couplings & Integrals Processing->Assignment Confirmation Confirm Structure Assignment->Confirmation

Caption: Workflow for NMR Structural Elucidation.

Conclusion and Good Laboratory Practice

The combined application of HPLC and NMR spectroscopy provides a comprehensive characterization of 5-Amino-2-isopropyl-2H-indazole. The HPLC method confirms the compound's purity and provides a reliable means for quantification, while ¹H and ¹³C NMR experiments deliver unambiguous confirmation of its molecular structure.

All analytical work should be conducted following Good Laboratory Practice (GLP) principles to ensure data integrity and reliability.[2][16] This includes proper instrument calibration, meticulous record-keeping in laboratory notebooks, use of qualified reagents, and adherence to established standard operating procedures (SOPs).[17][18][19] These practices are critical for generating high-quality data suitable for research, development, and regulatory submission purposes.

References

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online.
  • Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Analysis of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • 13C NMR of indazoles. ResearchGate.
  • Which solvents I should use for taking NMR of amino acid? ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed.
  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International.
  • NMR Solvents. Sigma-Aldrich.
  • N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • A Guide to Good Laboratory Practice (GLP). SafetyCulture.
  • Good lab practice. Royal Society of Chemistry: Education.
  • Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. U.S. Food and Drug Administration.
  • INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). University of Hawaiʻi at Mānoa.
  • ICH Q2 Validation of Analytical Procedures. YouTube.

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Amino-2-isopropyl-2H-indazole in Modern Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Drug Discovery Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Drug Discovery

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many of these successful drugs lies a privileged heterocyclic scaffold: indazole .[3][4][5] The indazole core is a bicyclic aromatic system that is bioisosteric to indole but offers distinct advantages in its ability to form key hydrogen bonds with the kinase hinge region, a crucial interaction for potent inhibition.[6] Commercially successful drugs like Pazopanib and Axitinib, which are used to treat renal cell carcinoma and other cancers, feature this core structure, underscoring its therapeutic relevance.[3][7][8]

Within the diverse family of indazole derivatives, 5-Amino-2-isopropyl-2H-indazole has emerged as a particularly valuable and versatile starting material for several strategic reasons:

  • N2-Alkylation for Optimal Vector Projection: The isopropyl group at the N2 position serves as more than just a solubilizing feature. Its presence definitively resolves the common issue of N1/N2 tautomerism and regioselectivity that plagues many indazole syntheses.[8][9][10] This pre-defined substitution directs the subsequent synthetic modifications, ensuring that vectors for structure-activity relationship (SAR) exploration project from the 5-position into the solvent-exposed region of the kinase active site.

  • A Versatile Synthetic Handle: The 5-amino group is a nucleophilic primary amine, perfectly positioned for a wide array of robust and well-established chemical transformations. This allows for the facile introduction of diverse chemical matter, which is essential for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

  • Favorable Physicochemical Properties: The 2-isopropyl-indazole core generally imparts favorable drug-like properties, including improved solubility and metabolic stability, which are critical hurdles in the drug development pipeline.

This guide provides a detailed exploration of the synthesis and application of 5-Amino-2-isopropyl-2H-indazole as a core building block for novel kinase inhibitors, complete with actionable protocols and insights into the rationale behind key experimental choices.

PART 1: Synthesis and Derivatization of the Core Scaffold

The utility of 5-Amino-2-isopropyl-2H-indazole begins with its efficient and regioselective synthesis. While multiple routes to substituted indazoles exist, a common and reliable strategy involves the cyclization of an appropriately substituted nitro-aromatic precursor followed by reduction. The key step is the selective alkylation at the N2 position.

Synthesis of 5-Amino-2-isopropyl-2H-indazole

A general and scalable approach involves the N-alkylation of a protected 5-amino-1H-indazole or a 5-nitroindazole precursor. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 products.[8] However, specific conditions can be employed to favor the desired N2 isomer. For instance, some methods leverage thermodynamic control to selectively furnish the N1-alkylated product, while other conditions can favor the N2 product.[6][10] Pfizer chemists have reported a highly selective N2 alkylation of indazoles using alkyl 2,2,2-trichloroacetimidates under acidic conditions, where no N1 isomer was observed.[11]

Below is a representative, two-step synthetic workflow starting from 5-nitro-1H-indazole.

G A 5-Nitro-1H-indazole B 2-Isopropyl-5-nitro-2H-indazole A->B 2-Iodopropane, Cs2CO3, DMF (N2-selective alkylation) C 5-Amino-2-isopropyl-2H-indazole B->C Fe/NH4Cl or H2, Pd/C (Nitro Reduction)

Caption: General synthetic workflow for 5-Amino-2-isopropyl-2H-indazole.

Rationale for Reagent Choices:

  • N2-Alkylation: The use of a base like Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like DMF is a common strategy for N-alkylation of heterocycles. The choice of base and solvent can influence the N1/N2 selectivity. While this is a general representation, specific conditions must be optimized to maximize the yield of the desired N2 isomer.[8]

  • Nitro Reduction: The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation (H2, Pd/C) is a clean and efficient method, but transfer hydrogenation (e.g., using ammonium formate) or metal-mediated reductions (e.g., Iron in the presence of an acid or ammonium chloride) are also robust alternatives that are often more practical on a large scale and avoid the need for specialized high-pressure hydrogenation equipment.

Key Functionalization Reactions of the 5-Amino Group

The 5-amino group is the primary point of diversification. Its nucleophilicity allows for the construction of C-N and S-N bonds, enabling the exploration of a vast chemical space. The three most critical reactions in this context are Amide Bond Formation, Buchwald-Hartwig Amination, and Sulfonamide Formation.

G cluster_0 Core Scaffold cluster_1 Key Coupling Reactions cluster_2 Resulting Kinase Inhibitor Scaffolds A 5-Amino-2-isopropyl-2H-indazole B Amide Bond Formation (R-COCl or R-COOH + Coupling Agent) A->B C Buchwald-Hartwig Amination (Ar-X, Pd Catalyst, Ligand, Base) A->C D Sulfonamide Formation (R-SO2Cl, Base) A->D E Indazolyl-Amide B->E F Indazolyl-Aryl-Amine C->F G Indazolyl-Sulfonamide D->G

Caption: Key derivatization strategies for the 5-aminoindazole core.

  • Amide Bond Formation: This is arguably the most common coupling reaction in medicinal chemistry. Coupling the 5-aminoindazole with a carboxylic acid (using standard coupling reagents like HATU or EDC/HOBt) or an acid chloride allows for the introduction of a huge variety of side chains that can probe different pockets of the kinase active site.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming a C-N bond between the 5-amino group and an aryl or heteroaryl halide (or triflate).[12][13][14] This transformation is fundamental for building inhibitors that span across the ATP binding site to engage with different regions of the kinase, often leading to significant gains in potency and selectivity.[12][15]

  • Sulfonamide Formation: Reacting the amine with a sulfonyl chloride is another effective way to introduce groups that can act as hydrogen bond acceptors or donors, and the resulting sulfonamide is a common functional group in many approved drugs.

PART 2: Protocols for Kinase Inhibitor Synthesis

The following protocols describe the synthesis of two representative, hypothetical kinase inhibitors starting from 5-Amino-2-isopropyl-2H-indazole. These protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Protocol 1: Synthesis of an Indazolyl-Aryl-Amine via Buchwald-Hartwig Amination

This protocol details the synthesis of a Type I inhibitor scaffold, where the indazole acts as a hinge-binder and an appended aryl group is designed to occupy the hydrophobic pocket of the ATP-binding site.

Target Molecule: N-(2-chloropyridin-4-yl)-2-isopropyl-2H-indazol-5-amine

G cluster_reagents Reagents & Conditions A 5-Amino-2-isopropyl-2H-indazole C N-(2-chloropyridin-4-yl)-2-isopropyl-2H-indazol-5-amine (Target Molecule) A->C B 4-Bromo-2-chloropyridine B->C R Pd2(dba)3 (Catalyst) XPhos (Ligand) NaOtBu (Base) Toluene (Solvent) 100 °C, 12h R->C

Caption: Reaction scheme for Buchwald-Hartwig amination.

Materials and Reagents Table
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
5-Amino-2-isopropyl-2H-indazole175.231.0175 mgStarting Material (Amine)
4-Bromo-2-chloropyridine192.451.1212 mgCoupling Partner (Aryl Halide)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.02 (2 mol%)18.3 mgPalladium Pre-catalyst
XPhos476.650.04 (4 mol%)19.1 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4135 mgBase
Toluene (anhydrous)--5 mLSolvent
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Amino-2-isopropyl-2H-indazole (175 mg, 1.0 mmol), 4-bromo-2-chloropyridine (212 mg, 1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Scientist's Note (Causality): The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) because the Pd(0) active catalyst is sensitive to oxygen. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, making it highly effective for coupling with electron-deficient heteroaryl chlorides.[14] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Degas the resulting suspension by bubbling the inert gas through the mixture for 10-15 minutes.

    • Scientist's Note (Trustworthiness): Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, leading to a failed or low-yielding reaction.

  • Reaction Execution and Monitoring:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-16 hours.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS. A new, more non-polar spot should appear for the product, and the starting amine spot should be consumed. LC-MS analysis of a small aliquot will confirm the formation of the product by its expected mass (m/z = 287.1 [M+H]⁺).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 10% to 50% Ethyl Acetate in Hexanes) to afford the pure product.

  • Characterization:

    • Obtain ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity of the final compound.

Protocol 2: Synthesis of an Indazolyl-Amide Inhibitor

This protocol describes the formation of an amide bond, a classic isostere for hinge-binding motifs.

Target Molecule: N-(2-isopropyl-2H-indazol-5-yl)-4-methylbenzamide

Materials and Reagents Table
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
5-Amino-2-isopropyl-2H-indazole175.231.0175 mgStarting Material
p-Toluoyl chloride154.611.1170 mgAcylating Agent
Triethylamine (TEA)101.191.50.21 mLBase
Dichloromethane (DCM)--10 mLSolvent
Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 5-Amino-2-isopropyl-2H-indazole (175 mg, 1.0 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

    • Add triethylamine (0.21 mL, 1.5 mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Scientist's Note (Causality): The reaction is cooled to 0 °C to control the exothermicity of the acylation reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct that is generated, driving the reaction to completion.

  • Reagent Addition:

    • Add p-toluoyl chloride (170 mg, 1.1 mmol) dropwise to the stirred solution over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Reaction Monitoring:

    • Self-Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the starting amine and the appearance of a new product spot indicates reaction progression. LC-MS should show a peak corresponding to the expected product mass (m/z = 294.2 [M+H]⁺).

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from ethanol/water or by silica gel chromatography to yield the final product.

  • Characterization:

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS analysis.

PART 3: Data Interpretation and Structure-Activity Relationships (SAR)

The true power of the 5-Amino-2-isopropyl-2H-indazole scaffold lies in its ability to facilitate rapid SAR exploration. By synthesizing a library of derivatives using the protocols above, researchers can systematically probe the chemical space around the kinase active site.

Hypothetical SAR Data Table

The table below illustrates the kind of data that would be generated to build an SAR understanding for a hypothetical kinase target (e.g., a receptor tyrosine kinase like VEGFR-2).

Compound IDR Group (Attached at 5-position)Synthesis MethodVEGFR-2 IC₅₀ (nM)Rationale for Design
1 4-Methylphenyl (Amide link)Protocol 2250Baseline compound; explores the hydrophobic back pocket with a simple aromatic group.
2 4-Methoxyphenyl (Amide link)Protocol 2120Adds a hydrogen bond acceptor (methoxy) to potentially interact with polar residues.
3 2-Chloropyridin-4-yl (Amine link)Protocol 115Buchwald-Hartwig coupling introduces a heteroaromatic system for improved hinge binding.
4 Phenyl (Sulfonamide link)Sulfonylation450Explores alternative hydrogen bonding patterns with a sulfonamide linker.

Analysis of SAR Trends:

  • Linker Importance: The switch from an amide linker (Compound 1) to an amine linker via Buchwald-Hartwig coupling (Compound 3) resulted in a >15-fold increase in potency. This suggests the secondary amine of the linker is a superior hydrogen bond donor for the target's hinge region compared to the amide N-H.[16][17]

  • Aromatic Substitution: The addition of a polar methoxy group (Compound 2 vs. 1) doubled the potency, indicating a nearby polar pocket that can be exploited. The pyridine nitrogen in Compound 3 likely also contributes to potency through favorable interactions.

  • Scaffold Hopping: The sulfonamide linker (Compound 4) was poorly tolerated, suggesting that the specific geometry and electronic properties of the amide and amine linkers are crucial for optimal binding.

This systematic, iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and is greatly enabled by versatile building blocks like 5-Amino-2-isopropyl-2H-indazole.

References

  • Jadhav, V., Singh, S., & Kumar, H. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28235-28254. Available at: [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(11). Available at: [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, H., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(3), 868-872. Available at: [Link]

  • Kettle, J. G., et al. (2005). Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use. US Patent 6,891,044 B2.
  • Wilson, Z. E., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron. Available at: [Link]

  • ResearchGate. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Request PDF. Available at: [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. PDF. Available at: [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Thapa, B., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. Available at: [Link]

  • ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs. Article. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Figure. Available at: [Link]

  • Le Cruguel, J.-P., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kinch, M. S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(9), 856. Available at: [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]

  • Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2023). Journal of Chemistry and Technologies. PDF. Available at: [Link]

  • Shchekotikhin, A. E., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(15), 4467. Available at: [Link]

  • Chen, I-H., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Medicinal Chemistry, 61(17), 7431-7448. Available at: [Link]

  • Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • BindingDB. (n.d.). Patents In BindingDB. Retrieved January 27, 2026, from [Link]

  • Bentham Science. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. Available at: [Link]

  • Chemistry Luminated. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Justia Patents. (2020). Protein kinase inhibitors and uses thereof for the treatment of diseases and conditions. WO2020232190A1.
  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 277, 116889. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

Sources

Method

The Indazole Nucleus: Strategic Application of 5-Amino-2-isopropyl-2H-indazole in Modern Drug Discovery

Introduction: The Privileged Status of Indazoles in Medicinal Chemistry In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a "privileged" heterocyclic motif.[1] This bicyclic aromatic s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Indazoles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a "privileged" heterocyclic motif.[1] This bicyclic aromatic system, composed of a fused benzene and pyrazole ring, is a cornerstone in the design of numerous therapeutic agents due to its versatile biological activities.[2][3][4] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including potent anti-cancer, anti-inflammatory, anti-bacterial, and anti-protozoal properties.[1][2] The unique electronic and steric features of the indazole ring allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. Notably, the indazole nucleus is often employed as a bioisostere for the indole ring, a common moiety in endogenous ligands and bioactive molecules.[5][6] This bioisosteric relationship allows for the modulation of physicochemical and pharmacokinetic properties, such as improving metabolic stability or enhancing target binding affinity.[6]

This application note focuses on a specific, yet highly valuable, derivative: 5-Amino-2-isopropyl-2H-indazole . This building block offers medicinal chemists a strategic entry point for generating novel molecular entities. The presence of a primary amino group at the 5-position provides a versatile handle for further chemical elaboration, enabling the construction of diverse compound libraries through techniques like amide bond formation, sulfonylation, and reductive amination. The N-isopropyl group at the 2-position plays a crucial role in modulating the molecule's lipophilicity and steric profile, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target proteins. The 2H-indazole tautomer, in particular, has been a key feature in a number of potent and selective kinase inhibitors.

This document will provide a comprehensive overview of the physicochemical properties of 5-Amino-2-isopropyl-2H-indazole, a detailed and robust synthetic protocol for its preparation, and a discussion of its potential applications in drug discovery, supported by examples of related bioactive molecules.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery program. The key properties of 5-Amino-2-isopropyl-2H-indazole are summarized in the table below.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₃N₃Provides the elemental composition.
Molecular Weight 175.23 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Appearance Off-white to light brown solidStandard for many organic compounds.
Solubility Soluble in methanol, ethanol, DMSO, DMFGood solubility in common organic solvents facilitates its use in a wide range of chemical reactions.
pKa (predicted) ~4.5 (amino group)The basicity of the amino group allows for salt formation to improve aqueous solubility and provides a nucleophilic center for chemical reactions.
cLogP (predicted) ~2.0A moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability, which is favorable for drug absorption and distribution.

Synthetic Protocol: A Reliable Route to 5-Amino-2-isopropyl-2H-indazole

The synthesis of 5-Amino-2-isopropyl-2H-indazole can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a robust and scalable method adapted from established literature procedures for the synthesis of substituted 2H-indazoles.[7][8]

Overall Synthetic Scheme

Synthetic Pathway A 2-Fluoro-5-nitrobenzaldehyde C Intermediate Hydrazone A->C 1. EtOH, reflux B Isopropylhydrazine B->C D 2-isopropyl-5-nitro-2H-indazole C->D 2. K2CO3, DMF, 120 °C E 5-Amino-2-isopropyl-2H-indazole D->E 3. Pd/C, H2, MeOH

Caption: Synthetic route to 5-Amino-2-isopropyl-2H-indazole.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 2-isopropyl-5-nitro-2H-indazole

  • Rationale: This step involves the formation of a hydrazone intermediate followed by an intramolecular nucleophilic aromatic substitution to construct the indazole ring. The use of a fluoride leaving group on the aromatic ring facilitates the cyclization.

  • Procedure:

    • To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in ethanol (10 mL/g), add isopropylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

    • Heat the reaction mixture to reflux for 4 hours. Monitor the formation of the hydrazone intermediate by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • To the resulting crude hydrazone, add dimethylformamide (DMF) (15 mL/g) and potassium carbonate (2.0 eq).

    • Heat the mixture to 120 °C and stir for 12 hours. The cyclization reaction should be monitored by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-isopropyl-5-nitro-2H-indazole as a yellow solid.

Step 2: Reduction of the Nitro Group to Synthesize 5-Amino-2-isopropyl-2H-indazole

  • Rationale: The final step is a standard catalytic hydrogenation to reduce the nitro group to the desired primary amine. This method is generally high-yielding and clean.

  • Procedure:

    • Dissolve 2-isopropyl-5-nitro-2H-indazole (1.0 eq) in methanol (20 mL/g).

    • Carefully add 10% Palladium on carbon (Pd/C) (10% w/w).

    • Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 5-Amino-2-isopropyl-2H-indazole as an off-white to light brown solid. The product is often of sufficient purity for subsequent reactions, but can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The 5-amino-2-isopropyl-2H-indazole scaffold is a valuable starting point for the synthesis of compounds targeting a range of therapeutic areas. The amino group serves as a key point for diversification, allowing for the exploration of structure-activity relationships (SAR).

Kinase Inhibitors

The indazole ring is a well-established hinge-binding motif in many kinase inhibitors.[6] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 5-amino group can be functionalized to introduce moieties that occupy the solvent-exposed region or target other nearby pockets, thereby enhancing potency and selectivity. For example, acylation of the amino group with various carboxylic acids can lead to potent inhibitors of kinases implicated in oncology and inflammatory diseases.

KinaseInhibitor cluster_0 Kinase Hinge Region cluster_1 Indazole Inhibitor cluster_2 Solvent Front Hinge_NH NH Hinge_CO C=O Indazole N NH Indazole Ring Indazole:f1->Hinge_NH H-bond Donor Indazole:f0->Hinge_CO H-bond Acceptor R_group R-Group via Amide Linkage Indazole->R_group

Caption: Indazole scaffold as a kinase hinge binder.

Modulators of G-Protein Coupled Receptors (GPCRs)

Derivatives of aminoindazoles have been explored as modulators of various GPCRs. The amino group can be used to introduce pharmacophoric elements that are recognized by the receptor's binding pocket. For instance, the synthesis of urea or thiourea derivatives from 5-amino-2-isopropyl-2H-indazole can generate compounds with potential activity at serotonin or dopamine receptors, which are important targets for neurological and psychiatric disorders.

Anti-infective Agents

The indazole nucleus is present in compounds with demonstrated anti-bacterial, anti-fungal, and anti-parasitic activity.[7][9] The 5-amino group can be derivatized to improve the anti-microbial spectrum or to overcome resistance mechanisms. For example, coupling with heterocyclic carboxylic acids could lead to novel compounds with enhanced anti-bacterial efficacy.

Conclusion

5-Amino-2-isopropyl-2H-indazole represents a strategically important building block for modern drug discovery. Its straightforward synthesis and the versatile reactivity of its amino functionality provide a robust platform for the generation of diverse chemical libraries. The inherent drug-like properties of the N-isopropyl-indazole core, combined with the potential for targeted derivatization, make this scaffold highly attractive for the development of novel therapeutics across a wide range of diseases. Researchers and drug development professionals are encouraged to explore the potential of this building block in their quest for next-generation medicines.

References

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Li, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2537. Available from: [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available from: [Link]

  • ResearchGate. (n.d.). A) Biologically active molecules with 2H-indazole motif.11 B) Design... Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available from: [Link]

  • Macor, J. E., et al. (1988). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at 5-HT3 receptors. Journal of Medicinal Chemistry, 31(8), 1423-1427. Available from: [Link]

  • Norman, M. H. (2002). U.S. Patent No. 6,391,872. Washington, DC: U.S. Patent and Trademark Office.
  • Acta Poloniae Pharmaceutica-Drug Research. (2002). SYNTHESIS OF N-SUBSTITUTED AMINOALKYL DERIVATIVES OF SOME EPOXYISOINDOLES AS POTENTIAL PHARMACOLOGICAL AGENTS. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 287-292. Available from: [Link]

  • ResearchGate. (n.d.). Indazole scaffold: a generalist for marketed and clinical drugs. Available from: [Link]

  • Marín, C., et al. (2017). Antileishmanial activity of 5-nitroindazole derivatives. Memorias do Instituto Oswaldo Cruz, 112(11), 746-752. Available from: [Link]

  • Le-Nagard, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563-12567. Available from: [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731. Available from: [Link]

  • Zhang, L., et al. (2015). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules, 20(7), 12524-12537. Available from: [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available from: [Link]

  • Frontiers in Chemistry. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. Available from: [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

  • ResearchGate. (2005). (PDF) Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives. Available from: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Available from: [Link]

  • RSC Publishing. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

Sources

Application

Application Note: Advanced Protocols for the Regioselective Synthesis of 2H-Indazoles

Introduction: The Strategic Importance of the 2H-Indazole Scaffold The indazole nucleus is a privileged bicyclic heterocycle comprising fused benzene and pyrazole rings. It exists in two primary tautomeric forms, 1H-inda...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2H-Indazole Scaffold

The indazole nucleus is a privileged bicyclic heterocycle comprising fused benzene and pyrazole rings. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a critical pharmacophore found in numerous bioactive molecules and approved pharmaceuticals.[1][2] Its presence is crucial for the therapeutic activity of drugs like Niraparib (a PARP inhibitor for cancer treatment) and Pazopanib (a tyrosine kinase inhibitor).[2][3][4]

The development of synthetic methodologies that provide regioselective access to 2H-indazoles, avoiding contamination with the 1H-isomer, remains a significant challenge and a focal point of modern synthetic chemistry.[5] This guide provides an in-depth analysis of field-proven, reliable, and innovative experimental procedures for the synthesis of diversely substituted 2H-indazoles. We will move beyond simple procedural lists to explain the underlying principles and mechanistic rationale that govern the success of each method, empowering researchers to troubleshoot and adapt these protocols effectively.

Overview of Key Synthetic Strategies

The synthesis of the 2H-indazole core can be broadly approached through several distinct strategies, each with unique advantages. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and tolerance for specific functional groups.

Synthetic Strategy Core Transformation Key Reagents/Catalysts Primary Advantages Considerations
Reductive Cyclization Intramolecular N-N bond formation via deoxygenationo-Nitrobenzaldimines, Phosphines (e.g., PPh₃, P(n-Bu)₃), HydrosilanesBroad substrate scope, commercially available starting materials.[6][7]Requires stoichiometric reductant, can require elevated temperatures.[2]
Metal-Catalyzed Domino Reactions Consecutive C-N and N-N bond formationso-Halobenzaldehydes, Amines, Azide source, Cu or Pd catalystsOne-pot efficiency, high functional group tolerance, mild conditions.[6][8]Catalyst cost and sensitivity, potential for metal contamination.
[3+2] Dipolar Cycloaddition Cycloaddition followed by retro-[4+2] cycloadditionArynes, SydnonesExcellent regioselectivity for 2H-isomer, very mild conditions, high yields.[6][9]Requires synthesis of specific sydnone and aryne precursors.[9]
Oxidative C-H Cyclization Intramolecular C-H amination/N-N bond formationo-AlkylazobenzenesUtilizes C-H activation, avoids pre-functionalized starting materials.[2][6]May require specific directing groups or harsh oxidants.[2]

Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step protocols for three robust and widely applicable methods for 2H-indazole synthesis.

Protocol 1: One-Pot Reductive Cyclization of o-Nitrobenzaldehydes (Cadogan-Type Reaction)

This method is a workhorse in heterocycle synthesis, relying on the deoxygenative cyclization of an in situ-formed imine. The phosphine reagent acts as an oxygen scavenger, promoting the formation of a transient nitrene-like species that rapidly cyclizes to form the N-N bond.[2]

Logical Workflow for Reductive Cyclization

A o-Nitrobenzaldehyde + Primary Amine B In Situ Imine Formation (Condensation) A->B Toluene, reflux D Deoxygenative N-N Bond Formation (Reductive Cyclization) B->D C Phosphine Reagent (e.g., P(n-Bu)₃) C->D Oxygen Acceptor E 2H-Indazole Product D->E F Phosphine Oxide Byproduct D->F

Caption: Workflow for the one-pot synthesis of 2H-indazoles via reductive cyclization.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the desired ortho-nitrobenzaldehyde (1.0 equiv), the primary amine (1.1 equiv), and anhydrous toluene (0.2 M concentration relative to the aldehyde).

  • Imine Formation: Heat the mixture to reflux for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Water is removed azeotropically.

  • Reductive Cyclization: Cool the reaction mixture to room temperature. Add tri-n-butylphosphine (1.5 equiv) dropwise via syringe. Causality Note: Trialkylphosphines are more nucleophilic and efficient for this deoxygenation than triphenylphosphine. The reaction is often exothermic.[6]

  • Reaction Completion: Heat the mixture again to 80-110 °C and stir for 12-24 hours, monitoring the disappearance of the imine intermediate by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The residue will contain the product and tri-n-butylphosphine oxide.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2H-indazole.

Protocol 2: Copper-Catalyzed One-Pot, Three-Component Synthesis

This elegant domino reaction constructs the 2H-indazole core from simple precursors in a single operation. The copper catalyst is crucial, facilitating both an initial Ullmann-type C-N coupling and the subsequent intramolecular cyclization involving the azide to form the N-N bond.[8] This method showcases high atom economy and operational simplicity.

Step-by-Step Protocol:

  • Reaction Setup: In a sealable reaction vial, combine the 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.2 equiv), sodium azide (NaN₃, 2.0 equiv), copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv). Causality Note: L-proline acts as a ligand for the copper, enhancing its catalytic activity and solubility. The base is essential for the coupling steps.[6][8]

  • Solvent and Sealing: Add dimethyl sulfoxide (DMSO) to achieve a concentration of 0.5 M with respect to the aldehyde. Seal the vial tightly with a Teflon-lined cap.

  • Reaction Conditions: Place the vial in a preheated oil bath or heating block at 110 °C. Stir vigorously for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Safety Precaution: Azide-containing reactions should be handled with care and quenched properly. The aqueous layer can be treated with a dilute solution of sodium nitrite followed by acid to safely decompose any residual azide.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the 2H-indazole.

Proposed Catalytic Cycle for the Three-Component Synthesis

cluster_0 Catalytic Cycle A Cu(I) Catalyst B Intermediate I (o-azidobenzaldimine) A->B + o-bromobenzaldehyde + R-NH₂ + NaN₃ C Intermediate II (Copper Nitrenoid) B->C Intramolecular Coordination D 2H-Indazole Product C->D Reductive Elimination (N-N bond formation) + N₂ extrusion D->A Regeneration Start Starting Materials Start->A

Sources

Method

Application Notes and Protocols for Biological Screening of 5-Amino-2-isopropyl-2H-indazole Derivatives as Potential Kinase Inhibitors

Introduction: The Therapeutic Potential of 2H-Indazole Scaffolds The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 2H-Indazole Scaffolds

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core structure have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Notably, the 2H-indazole moiety has been identified as a key pharmacophore in the development of potent protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3]

Recent research has highlighted the potential of 2H-indazole derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are master regulators of the cell cycle.[3] The structural similarity of "5-Amino-2-isopropyl-2H-indazole" to known CDK inhibitors suggests that this scaffold is a promising starting point for the discovery of novel therapeutics targeting aberrant cell proliferation in oncology.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening methods for "5-Amino-2-isopropyl-2H-indazole" derivatives. It outlines a strategic, multi-tiered screening cascade, from initial high-throughput biochemical assays to more complex cell-based evaluations, to identify and characterize promising lead compounds.

A Strategic Approach to Screening

A successful screening campaign for novel kinase inhibitors requires a logical and tiered approach to efficiently identify potent and selective compounds while minimizing false positives. The proposed strategy begins with a broad, high-throughput primary screen to identify initial "hits" from a library of "5-Amino-2-isopropyl-2H-indazole" derivatives. These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action in a cellular context.

Screening_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary & Confirmatory Assays cluster_2 Tertiary & Mechanistic Assays Primary_Biochemical Biochemical Kinase Assay (e.g., ADP-Glo™ or TR-FRET) Target: CDK/Cyclin complexes IC50_Determination Dose-Response & IC50 (Biochemical) Primary_Biochemical->IC50_Determination Hit Identification Cell_Proliferation Cell-Based Proliferation/ Cytotoxicity Assay (e.g., MTS or CellTiter-Glo®) IC50_Determination->Cell_Proliferation Confirmed Activity Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) Cell_Proliferation->Target_Engagement Cellular Potency Selectivity_Profiling Kinase Selectivity Panel (Biochemical) Target_Engagement->Selectivity_Profiling Mechanism of Action

Caption: A tiered screening cascade for the identification and characterization of 5-Amino-2-isopropyl-2H-indazole derivatives.

Part 1: Primary Screening - High-Throughput Biochemical Assays

The initial step in the screening process is to assess the ability of the synthesized "5-Amino-2-isopropyl-2H-indazole" derivatives to inhibit the enzymatic activity of the target kinase(s) in a biochemical, cell-free system. Given the structural alerts for CDK inhibition, a panel of relevant CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK4/cyclin D1, CDK9/cyclin T1) should be chosen for the primary screen. Two robust and widely used high-throughput screening (HTS) methods are the ADP-Glo™ Kinase Assay and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[4] A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

Protocol: High-Throughput Screening of CDK Inhibitors using ADP-Glo™

This protocol is adapted for a 384-well plate format.

Materials:

  • CDK/cyclin enzyme (e.g., CDK4/Cyclin D1)

  • Kinase substrate (specific for the chosen CDK)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of test compounds and control inhibitors (e.g., Palbociclib for CDK4/6) into the assay plate wells. Include DMSO-only wells as a negative control (100% kinase activity).

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the CDK/cyclin enzyme and its specific substrate in kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.[5]

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate at room temperature for 30-60 minutes.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The percentage of inhibition is calculated relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls. Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are another popular choice for HTS due to their robustness and low background interference.[7] In a typical kinase TR-FRET assay, a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent acceptor are used. Kinase-mediated phosphorylation of the substrate allows the antibody to bind, bringing a lanthanide-labeled streptavidin (donor) and the acceptor into close proximity, resulting in a FRET signal.

Protocol: High-Throughput Screening of CDK Inhibitors using TR-FRET

This protocol is a general guideline and may require optimization based on the specific TR-FRET reagents used.

Materials:

  • CDK/cyclin enzyme

  • Biotinylated kinase substrate

  • ATP

  • TR-FRET reagents (e.g., LanthaScreen™ or HTRF®), including a europium or terbium-labeled streptavidin (donor) and a fluorescently-labeled anti-phospho-substrate antibody (acceptor)

  • Test compounds (in DMSO)

  • 384-well low-volume black or white assay plates

Procedure:

  • Compound Plating: As described for the ADP-Glo™ assay.

  • Kinase Reaction:

    • Prepare a reaction mix containing the CDK/cyclin enzyme, biotinylated substrate, and ATP in kinase reaction buffer.

    • Dispense the reaction mix into the wells containing the test compounds.

    • Incubate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

  • Detection:

    • Prepare a detection mix containing the TR-FRET donor and acceptor antibodies in detection buffer.

    • Add the detection mix to each well to stop the kinase reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.[7]

Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor to donor emission. The percentage of inhibition is calculated based on this ratio, with hit compounds showing a significant decrease in the FRET signal.

Part 2: Secondary and Confirmatory Assays

Compounds identified as "hits" in the primary screen require further characterization to confirm their activity and determine their potency. This stage involves generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50) and transitioning to cell-based assays to assess the compound's activity in a more physiologically relevant environment.

Dose-Response and IC50 Determination (Biochemical)

The potency of the hit compounds is determined by performing the same biochemical assay (ADP-Glo™ or TR-FRET) with a serial dilution of each compound.

Protocol: The protocol is identical to the primary screening assay, with the exception that a range of concentrations (typically an 8- to 12-point dilution series) of the hit compound is plated instead of a single concentration.

Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Proliferation and Cytotoxicity Assays

Cell-based assays are crucial for evaluating the biological effects of the compounds on living cells.[8] For potential anti-cancer agents like CDK inhibitors, assessing their ability to inhibit the proliferation of cancer cells is a key secondary screen.

Relevant Cell Lines: A panel of cancer cell lines with known dependencies on specific CDKs should be used. Examples include:

  • MCF-7 (Breast Cancer): Known to be sensitive to CDK4/6 inhibitors.[9]

  • Melanoma cell lines (e.g., Sk-Mel-2, Sk-Mel-28): Have shown sensitivity to CDK inhibitors.[10]

  • Colorectal cancer cell lines (e.g., Caco-2, DLD-1): Used to test the anti-proliferative effects of CDK4/6 inhibitors.[11]

2.2.1. MTS Cell Proliferation Assay

The MTS assay is a colorimetric method for assessing cell viability.[12] The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.[13]

Protocol: MTS Assay for Cell Viability

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • Test compounds (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.[12]

  • Incubation: Incubate for 1-4 hours at 37°C.[13]

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.[13]

2.2.2. CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.[15] This assay is highly sensitive and well-suited for high-throughput applications.[1]

Protocol: CellTiter-Glo® Assay for Cell Viability

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • Test compounds (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well or 384-well white, opaque tissue culture plates

Procedure:

  • Cell Seeding and Treatment: As described for the MTS assay.

  • Reagent Addition: After the 72-hour incubation, equilibrate the plates to room temperature for about 30 minutes.[16] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[17]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis for Cell-Based Assays: The cell viability is expressed as a percentage relative to the DMSO-treated control cells. The IC50 (or GI50, the concentration for 50% growth inhibition) is calculated by plotting the percentage of viability against the log of the compound concentration and fitting a sigmoidal dose-response curve.

Part 3: Tertiary and Mechanistic Assays

Compounds that demonstrate potent activity in both biochemical and cell-based assays are advanced to tertiary screening to confirm their mechanism of action and assess their selectivity.

Cellular Target Engagement Assays

It is essential to confirm that the observed cellular effects are a direct result of the compound binding to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[18]

Principle of NanoBRET™ Target Engagement: This assay measures the binding of a test compound to a target kinase that is expressed as a fusion protein with NanoLuc® luciferase in live cells.[19] A fluorescent tracer that also binds to the kinase is added to the cells.[19] When the tracer binds to the NanoLuc®-kinase fusion, it generates a BRET signal.[19] A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[19]

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_NLuc Kinase-NanoLuc Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Kinase_NLuc_2 Kinase-NanoLuc No_BRET Low BRET Signal Kinase_NLuc_2->No_BRET Tracer_2 Fluorescent Tracer Inhibitor Indazole Inhibitor Inhibitor->Kinase_NLuc_2 Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay for CDKs

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for expressing the CDK-NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate (Promega)

  • Test compounds (in DMSO)

  • 384-well white, opaque assay plates

Procedure:

  • Transfection: Transfect the cells with the CDK-NanoLuc® plasmid DNA and seed them into the assay plate. Incubate for 24 hours.

  • Compound and Tracer Addition: Treat the cells with a serial dilution of the test compounds, followed by the addition of the NanoBRET™ tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Add the Nano-Glo® substrate to the wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) luminescence.[8]

Data Analysis: The BRET ratio is calculated, and the data is plotted as the BRET ratio versus the log of the compound concentration. A dose-response curve is fitted to determine the IC50 value for target engagement in live cells.

Kinase Selectivity Profiling

To assess the selectivity of the lead compounds, they should be screened against a broad panel of kinases. This is a critical step in drug development to identify potential off-target effects that could lead to toxicity. Several contract research organizations (CROs) offer kinase profiling services, screening compounds against hundreds of kinases at a fixed concentration or for IC50 determination.

Data Summary and Interpretation

The data generated from this screening cascade should be compiled and analyzed to select the most promising lead candidates for further development.

Table 1: Example Data Summary for a Lead Candidate

Assay TypeTarget/Cell LineParameterValue
Biochemical Assay CDK4/Cyclin D1IC5050 nM
CDK2/Cyclin EIC50500 nM
Cell-Based Assay MCF-7GI50200 nM
Sk-Mel-28GI50350 nM
Target Engagement CDK4 (in cells)IC50250 nM
Selectivity Kinase PanelS-Score0.05

Interpretation: A desirable lead compound will exhibit high potency in the biochemical assay for the primary target (e.g., CDK4), which translates to potent inhibition of proliferation in relevant cancer cell lines. Crucially, the target engagement assay should confirm that the compound binds to the intended target in live cells at a similar concentration. A high degree of selectivity, as indicated by a low S-score (selectivity score) from a broad kinase panel, is also a key characteristic of a promising drug candidate.

Conclusion

The screening cascade outlined in these application notes provides a robust framework for the identification and characterization of novel "5-Amino-2-isopropyl-2H-indazole" derivatives as potential kinase inhibitors. By progressing from high-throughput biochemical screens to more complex cell-based assays, researchers can efficiently identify compounds with the desired potency, selectivity, and mechanism of action, paving the way for further preclinical and clinical development.

References

Sources

Application

Application Notes &amp; Protocols: The Role of 5-Amino-2-isopropyl-2H-indazole in the Synthesis of Novel Anti-Inflammatory Agents

Abstract The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, anti-cancer, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, anti-cancer, and analgesic agents.[1][2] This guide focuses on a specific, promising derivative: 5-Amino-2-isopropyl-2H-indazole . We provide a comprehensive overview of its scientific rationale as an anti-inflammatory candidate, detailed protocols for its synthesis, and robust methodologies for evaluating its biological activity in vitro. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel indazole derivatives.

Introduction: The Rationale for Indazole Scaffolds in Inflammation

Inflammation is a complex biological response implicated in a wide range of pathologies, from rheumatoid arthritis to neurodegenerative diseases.[3] For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[4] However, the quest for agents with improved efficacy and fewer side effects is perpetual.[3]

Indazole derivatives have emerged as a compelling class of compounds due to their structural versatility and broad spectrum of biological activities.[1][2] Marketed drugs such as Benzydamine and Bendazac validate the therapeutic utility of the indazole core in treating inflammation and pain.[2] The anti-inflammatory effects of indazoles are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of COX-2 and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4]

The specific focus of this guide, 5-Amino-2-isopropyl-2H-indazole , is a rationally designed analogue. The 5-amino group is a key pharmacophore found in related indazoles that exhibit potent anti-inflammatory properties.[4] For instance, 5-aminoindazole has been shown to produce a maximum inflammation inhibition of 83.09% at a 100 mg/kg dose in animal models, an effect comparable to the standard drug diclofenac.[4] The introduction of an N-isopropyl group at the 2-position is a strategic modification aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile and overall efficacy.

Proposed Mechanism of Action

While direct studies on 5-Amino-2-isopropyl-2H-indazole are nascent, the mechanism can be extrapolated from extensive research on its parent analogue, 5-aminoindazole. The primary anti-inflammatory action is believed to be multi-faceted, targeting key nodes in the inflammatory cascade.[4]

  • COX-2 Inhibition: The compound is hypothesized to inhibit the inducible COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation. 5-aminoindazole demonstrates significant COX-2 inhibitory activity, suggesting this is a primary mechanism.[4]

  • Cytokine Modulation: It likely suppresses the production of key pro-inflammatory cytokines. 5-aminoindazole effectively inhibits TNF-α, a central mediator in systemic inflammation and autoimmune diseases.[4]

The overall scientific workflow for synthesizing and validating this compound is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Syn Synthesis of 5-Amino-2-isopropyl-2H-indazole Pur Purification (Column Chromatography) Syn->Pur Char Structural Characterization (NMR, MS) Pur->Char Assay In Vitro Anti-Inflammatory Assay (COX-2 Inhibition) Char->Assay Validated Compound Data Data Collection (IC50 Determination) Assay->Data Analysis Results & Interpretation Data->Analysis Statistical Analysis

Caption: Overall workflow from synthesis to biological validation.

Synthesis Protocol: 5-Amino-2-isopropyl-2H-indazole

This protocol describes a plausible and robust synthetic route adapted from established methods for synthesizing 2H-indazoles, such as the Davis-Beirut reaction.[2] This method involves the reductive cyclization of a substituted 2-nitrobenzylamine intermediate.

Causality: We start with 4-fluoro-2-nitrobenzaldehyde because the fluorine atom is an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr) with isopropylamine. The nitro group is essential for the final reductive cyclization step to form the N-N bond of the indazole ring.

Step 1: Synthesis of 4-(isopropylamino)-2-nitrobenzaldehyde
  • Reagents & Materials:

    • 4-Fluoro-2-nitrobenzaldehyde (1.0 eq)

    • Isopropylamine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • To a solution of 4-fluoro-2-nitrobenzaldehyde in anhydrous DMF, add potassium carbonate.

    • Slowly add isopropylamine to the stirring mixture at room temperature.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting yellow precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This product is 4-(isopropylamino)-2-nitrobenzaldehyde.

Step 2: Reductive Cyclization to 2-isopropyl-5-nitro-2H-indazole
  • Reagents & Materials:

    • 4-(isopropylamino)-2-nitrobenzaldehyde (1.0 eq)

    • Sodium azide (NaN₃) (3.0 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Safety Precaution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

    • Combine 4-(isopropylamino)-2-nitrobenzaldehyde, sodium azide, and CuI in anhydrous DMSO.

    • Heat the mixture to 120°C and stir for 8-12 hours. The reaction involves an intramolecular cyclization to form the indazole ring.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 2-isopropyl-5-nitro-2H-indazole.

Step 3: Reduction to 5-Amino-2-isopropyl-2H-indazole
  • Reagents & Materials:

    • 2-isopropyl-5-nitro-2H-indazole (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • Dissolve 2-isopropyl-5-nitro-2H-indazole in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O portion-wise to the solution.

    • Reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and carefully neutralize it by adding saturated NaHCO₃ solution until the pH is ~8. Caution: Gas evolution (CO₂).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The resulting solid is the final product, 5-Amino-2-isopropyl-2H-indazole , which can be further purified by recrystallization if necessary.

Application Protocol: In Vitro COX-2 Inhibition Assay

This protocol is designed to evaluate the anti-inflammatory potential of the synthesized compound by measuring its ability to inhibit the COX-2 enzyme. The methodology is based on standard enzyme inhibition assays.[3][4]

Trustworthiness: This protocol incorporates positive (a known COX-2 inhibitor like Celecoxib) and negative (vehicle control) controls to validate the assay results. The dose-response curve ensures that the observed inhibition is specific and quantifiable.

  • Materials & Equipment:

    • Synthesized 5-Amino-2-isopropyl-2H-indazole

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

    • Celecoxib (positive control)

    • DMSO (vehicle)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Compound Preparation: Prepare a stock solution of 5-Amino-2-isopropyl-2H-indazole in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for the positive control, Celecoxib.

    • Assay Setup: In a 96-well plate, add the following to designated wells:

      • Blank: Assay buffer only.

      • Negative Control: Assay buffer, DMSO vehicle, and COX-2 enzyme.

      • Positive Control: Assay buffer, Celecoxib dilutions, and COX-2 enzyme.

      • Test Compound: Assay buffer, dilutions of 5-Amino-2-isopropyl-2H-indazole, and COX-2 enzyme.

    • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Reaction Initiation: Add arachidonic acid substrate to all wells except the blank to initiate the enzymatic reaction.

    • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

    • Detection: Stop the reaction and measure the product (Prostaglandin E₂) formation according to the assay kit manufacturer's instructions, typically using a colorimetric or fluorescent readout on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and positive control relative to the negative control.

      • % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_cytokine Cytokine Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation) COX2->PGs Inhibitor 5-Amino-2-isopropyl-2H-indazole Inhibitor->COX2 Inhibits TNF TNF-α Release (Inflammation) Inhibitor->TNF Inhibits Macrophage Macrophage / Immune Cell Macrophage->TNF

Caption: Proposed dual anti-inflammatory mechanism of action.

Data Interpretation & Expected Outcomes

Based on data from structurally similar compounds, a successful synthesis and evaluation should yield the following outcomes.[4] The table below presents reference data for the parent compound, 5-aminoindazole, which provides a benchmark for evaluating the newly synthesized derivative.

CompoundIn Vivo Model (Carrageenan Paw Edema) % Inhibition @ 5hrIn Vitro AssayIC₅₀ Value
5-aminoindazole 83.09% (at 100 mg/kg)COX-2 Inhibition12.32 - 23.42 µM
TNF-α Inhibition230.19 µM
Diclofenac (Control) 84.00% (at 10 mg/kg)COX-2 InhibitionNot specified in source

Table 1: Anti-inflammatory activity of the reference compound 5-aminoindazole. Data sourced from Cheekavolu C, et al. (2014).[4]

Expected Result for 5-Amino-2-isopropyl-2H-indazole: It is hypothesized that the addition of the 2-isopropyl group will maintain or enhance the intrinsic inhibitory activity observed with 5-aminoindazole. A potent compound would exhibit an IC₅₀ value for COX-2 inhibition in the low micromolar or high nanomolar range. A lower IC₅₀ value compared to the reference compound would indicate a successful structural modification leading to enhanced potency.

Conclusion

5-Amino-2-isopropyl-2H-indazole represents a rationally designed target for the development of novel anti-inflammatory agents. Its synthesis is achievable through established chemical methodologies, and its biological activity can be robustly validated using commercially available in vitro assays. The protocols and scientific rationale provided in this guide offer a solid framework for researchers to synthesize, evaluate, and potentially optimize this promising compound, contributing to the ongoing search for safer and more effective inflammation therapies.

References

  • Cheekavolu, C., & Muniappan, M. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]

  • Hariyanti, et al. (2024). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. Indonesian Journal of Chemistry. Available at: [Link]

  • Avila-Acevedo, J. G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

  • Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Available at: [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Singh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecular Systems Design & Engineering. Available at: [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Scientific Reports. Available at: [Link]

  • Cheekavolu, C., & Muniappan, M. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols: The 5-Amino-2-isopropyl-2H-indazole Scaffold in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of the 2H-Indazole Scaffold in Kinase Inhibition The indazole nucleus is recognized as a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 2H-Indazole Scaffold in Kinase Inhibition

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[2] While the 1H-indazole tautomer has been extensively studied, the 2H-indazole isomer is gaining significant attention, particularly in the realm of protein kinase inhibition.[3] Kinases, enzymes that regulate cellular signaling pathways, are often dysregulated in diseases like cancer, making them prime targets for drug development.[3] The 2H-indazole scaffold offers a distinct vector space for substituent placement compared to its 1H counterpart, allowing for novel interactions within the ATP-binding pocket of kinases.

This guide focuses on the 5-Amino-2-isopropyl-2H-indazole core, a key building block in the development of potent and selective kinase inhibitors. We will explore the structure-activity relationships (SAR) that govern the activity of this scaffold, provide detailed protocols for the synthesis of analogs, and outline methods for their biological evaluation. The insights provided herein are intended to empower researchers to rationally design and synthesize novel drug candidates based on this promising heterocyclic system.

The Strategic Importance of the 5-Amino-2-isopropyl-2H-indazole Core

The 5-Amino-2-isopropyl-2H-indazole scaffold presents several strategic advantages for medicinal chemists engaged in kinase inhibitor design:

  • The 5-Amino Group as a Key Interaction Point: The amino group at the C5 position serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket. This interaction is a hallmark of many type I and type II kinase inhibitors and is critical for anchoring the molecule to its target. The basicity of this amine can be modulated through derivatization to fine-tune binding affinity and physicochemical properties.

  • The 2-Isopropyl Group for Selectivity and Potency: The isopropyl group at the N2 position is not merely a solubilizing feature. It often occupies a hydrophobic pocket within the kinase active site, contributing to both potency and selectivity. The steric bulk and lipophilicity of this group can be systematically varied to probe the topology of this pocket and optimize interactions.

  • A Versatile Platform for SAR Exploration: The indazole core provides multiple points for chemical modification (e.g., at the C3, C4, C6, and C7 positions), allowing for a comprehensive exploration of the SAR landscape. These modifications can be tailored to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Structure-Activity Relationship (SAR) Exploration: A Case Study in CDK Inhibition

A compelling example of the utility of the 2-isopropyl-2H-indazol-5-amine core can be found in the development of cyclin-dependent kinase (CDK) inhibitors for hematological malignancies.[4][5] CDKs are key regulators of the cell cycle, and their inhibition can induce apoptosis in cancer cells.[4]

A recent study detailed the discovery of a potent CDK inhibitor, N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine , which is a derivative of our core scaffold.[4] The SAR from this study provides valuable insights into how modifications around the 5-Amino-2-isopropyl-2H-indazole core impact biological activity.

Key SAR Insights:
  • Derivatization of the 5-Amino Group: The 5-amino group was found to be an ideal attachment point for a pyrimidine ring, which in turn was connected to a quinazoline moiety. This extended structure was crucial for achieving potent inhibition of multiple CDKs (CDK1, 2, 4, 8, and 9).[4] This highlights the importance of exploring larger, more complex substituents at the 5-amino position to engage with regions beyond the immediate hinge-binding area.

  • Substitution at the C3 Position: The presence of a small alkyl group, such as an isopropyl group, at the C3 position of the indazole ring was shown to be beneficial for potency. This suggests the existence of a small hydrophobic pocket in the active site of the target CDKs that can accommodate such groups.

  • The N2-Alkyl Group: While the lead compound in the aforementioned study featured an N2-methyl group, the principle of occupying a hydrophobic pocket with an alkyl group at this position remains a key takeaway. The choice between a methyl and an isopropyl group at N2 would likely influence the compound's fit within the specific topology of the target kinase's active site.

The following diagram illustrates the key pharmacophoric elements of a CDK inhibitor based on the 2-alkyl-2H-indazol-5-amine scaffold.

SAR_Pharmacophore cluster_0 2-Alkyl-2H-indazol-5-amine Core cluster_1 Peripheral Modifications Indazole 2H-Indazole N2_Alkyl N2-Alkyl (e.g., Isopropyl) - Hydrophobic Pocket Interaction - Potency & Selectivity C5_Amino C5-Amino Group - Hinge Binding (H-bond donor) C3_Substituent C3-Substituent (e.g., Isopropyl) - Hydrophobic Interaction Pyrimidine Pyrimidine Linker C5_Amino->Pyrimidine Derivatization Quinazoline Quinazoline Moiety - Extended Interactions Pyrimidine->Quinazoline Piperazine Solubilizing Group (e.g., Methylpiperazine) Quinazoline->Piperazine Synthesis_Workflow Start 2-Bromo-5-nitrobenzaldehyde Step1 Step 1: Reductive Amination (Isopropylamine, NaBH(OAc)3) Start->Step1 Intermediate1 N-(2-bromo-5-nitrobenzyl)propan-2-amine Step1->Intermediate1 Step2 Step 2: Copper-Catalyzed Cyclization (CuI, NaN3, TMEDA, DMSO) Intermediate1->Step2 Intermediate2 2-Isopropyl-5-nitro-2H-indazole Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction (H2, Pd/C or SnCl2) Intermediate2->Step3 Product 5-Amino-2-isopropyl-2H-indazole Step3->Product

Caption: Synthetic workflow for 5-Amino-2-isopropyl-2H-indazole.

Step 1: Synthesis of N-(2-bromo-5-nitrobenzyl)propan-2-amine

  • To a solution of 2-bromo-5-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM) or dichloroethane (DCE) (0.2 M), add isopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 2-Isopropyl-5-nitro-2H-indazole

Causality: This step utilizes a copper-catalyzed three-component reaction to form the 2H-indazole ring system. Copper(I) iodide is a key catalyst in the formation of both the C-N and N-N bonds. [2]

  • To a solution of N-(2-bromo-5-nitrobenzyl)propan-2-amine (1.0 eq) in dimethyl sulfoxide (DMSO) (0.1 M), add copper(I) iodide (CuI) (0.1 eq), sodium azide (NaN3) (2.0 eq), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into a mixture of water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-isopropyl-5-nitro-2H-indazole.

Step 3: Synthesis of 5-Amino-2-isopropyl-2H-indazole

Causality: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this reduction. Alternatively, tin(II) chloride in an acidic medium can be used.

  • Dissolve 2-isopropyl-5-nitro-2H-indazole (1.0 eq) in ethanol or methanol (0.1 M).

  • Add 10% palladium on carbon (Pd/C) (0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite, washing with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-isopropyl-2H-indazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Biological Evaluation - In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as CDK2/Cyclin A. This is a crucial step in understanding the SAR of the synthesized analogs.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure (using [γ-³²P]ATP):

  • Compound Preparation: Prepare a stock solution of each inhibitor in 100% DMSO (e.g., 10 mM). Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Inhibitor solution (or DMSO for control)

    • Kinase and substrate solution

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. Wash the mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Set up Reaction in 96-well Plate (Buffer, Inhibitor, Kinase/Substrate) A->B C Initiate Reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Spot on Filter Mat & Wash E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis (Calculate % Inhibition, Determine IC₅₀) G->H

Caption: Workflow for in vitro kinase inhibition assay.

Data Presentation: Tabulating SAR Data

Systematic evaluation of newly synthesized analogs is best presented in a tabular format to clearly visualize the structure-activity relationships.

Compound IDR1 (at C3)R2 (at C5-amino)Target Kinase IC₅₀ (nM)
Core-1 H-NH₂>10,000
Analog-1a -CH(CH₃)₂-NH₂5,280
Analog-1b -CH₃-NH-pyrimidinyl-quinazoline150
Analog-1c -CH(CH₃)₂-NH-pyrimidinyl-quinazoline25
Analog-1d -CH(CH₃)₂-NH-phenyl1,200

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how SAR data for analogs of 5-Amino-2-isopropyl-2H-indazole might be presented.

Conclusion and Future Directions

The 5-Amino-2-isopropyl-2H-indazole scaffold is a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to engage in key interactions within the ATP-binding site, coupled with its synthetic tractability, makes it an attractive core for medicinal chemistry campaigns. The protocols and SAR insights provided in this guide offer a framework for researchers to systematically explore the chemical space around this scaffold. Future efforts in this area could focus on:

  • Exploring a wider range of substituents at the C3, C4, C6, and C7 positions to enhance potency and selectivity.

  • Employing bioisosteric replacements for the indazole core or key functional groups to improve physicochemical properties and metabolic stability.

  • Utilizing computational modeling and structure-based drug design to guide the rational design of next-generation inhibitors.

By leveraging the principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the 5-Amino-2-isopropyl-2H-indazole scaffold.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules. [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-2-isopropyl-2H-indazole

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Amino-2-isopropyl-2H-indazole. Low yield is a common challenge in multi-step organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Amino-2-isopropyl-2H-indazole. Low yield is a common challenge in multi-step organic syntheses, and this document provides a structured approach to troubleshooting and optimizing your experimental outcomes. The advice herein is based on established principles of organic chemistry and a review of the current literature on indazole synthesis.

Overview of the Synthetic Pathway

The synthesis of 5-Amino-2-isopropyl-2H-indazole is typically approached as a two-step process. Understanding the nuances of each step is critical to achieving a high overall yield.

  • Regioselective N-Isopropylation of 5-Nitroindazole: This initial step involves the alkylation of the indazole ring. A significant challenge is controlling the regioselectivity to favor the formation of the desired N2-isopropyl isomer over the N1-isopropyl isomer.

  • Reduction of the Nitro Group: The second step is the reduction of the 5-nitro group to the corresponding 5-amino group. While this is a common transformation, the choice of reducing agent and reaction conditions can impact the yield and purity of the final product.

Below is a visual representation of this synthetic workflow.

Synthesis_Workflow Start 5-Nitroindazole Step1 N-Isopropylation Start->Step1 Intermediate 2-Isopropyl-5-nitro-2H-indazole Step1->Intermediate Desired N2 Isomer Byproduct 1-Isopropyl-5-nitro-1H-indazole Step1->Byproduct Undesired N1 Isomer Step2 Nitro Group Reduction Intermediate->Step2 Product 5-Amino-2-isopropyl-2H-indazole Step2->Product

Caption: General two-step synthesis of 5-Amino-2-isopropyl-2H-indazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: N-Isopropylation of 5-Nitroindazole

Q1: My N-isopropylation step results in a low yield of the desired 2-isopropyl-5-nitro-2H-indazole and a significant amount of the N1 isomer. How can I improve the N2 selectivity?

A1: The ratio of N1 to N2 alkylation of indazoles is highly dependent on the reaction conditions. Generally, N2-alkylation is kinetically favored, while N1-alkylation is thermodynamically favored.[1][2] To enhance the yield of the N2 isomer, consider the following adjustments:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent often favors N2-alkylation. For instance, using sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) can deprotonate the indazole, and the resulting anion's reactivity is influenced by the solvent.

  • Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled N2 product. Attempt the reaction at 0 °C or even lower temperatures before gradually warming to room temperature.

  • Alkylating Agent: While isopropyl bromide or iodide are common choices, their reactivity can influence the outcome. The use of isopropyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid like copper(II) triflate has been reported to be highly selective for N2-alkylation of indazoles.[3]

  • Mitsunobu Reaction: For a highly regioselective N2-alkylation, a Mitsunobu reaction with isopropanol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) can be an effective, albeit more complex, alternative.

Q2: I'm observing a complex mixture of products in my N-isopropylation reaction, and purification is difficult. What are the likely side products and how can I minimize them?

A2: Besides the N1 and N2 isomers, other side products can arise from:

  • Over-alkylation: If the reaction conditions are too harsh or the reaction time is excessively long, dialkylation at both nitrogen atoms might occur, though this is less common for indazoles.

  • Decomposition: 5-Nitroindazole may be unstable under strongly basic or high-temperature conditions.

  • Solvent Participation: In some cases, the solvent (e.g., DMF) can participate in side reactions.

To minimize these, ensure:

  • Slow, portion-wise addition of the base and alkylating agent at a controlled temperature.

  • Monitoring the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times.

  • Use of freshly distilled, anhydrous solvents.

Q3: How can I effectively separate the N1 and N2 isomers of 2-isopropyl-5-nitro-2H-indazole?

A3: The separation of N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Experiment with different solvent ratios to maximize separation.

  • Crystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional crystallization can be attempted. A patent for separating related amino-indazole isomers suggests a mixture of acetone and water.[4]

Part 2: Reduction of 2-Isopropyl-5-nitro-2H-indazole

Q4: The reduction of the nitro group is incomplete, leading to a low yield of the final product. How can I drive the reaction to completion?

A4: Incomplete reduction can be due to several factors:

  • Catalyst Inactivity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned or of low quality. Ensure you are using a fresh, high-quality catalyst. The catalyst loading may also need to be optimized.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and under an adequate pressure of hydrogen gas. A hydrogen balloon is often sufficient for small-scale reactions, but for larger scales, a Parr shaker or a similar hydrogenation apparatus is recommended.

  • Choice of Reducing Agent: If catalytic hydrogenation is not effective, other reducing agents can be employed. Tin(II) chloride (SnCl2) in an acidic medium (like concentrated HCl) or iron powder in acetic acid are common alternatives for nitro group reduction.[5]

Q5: I'm observing byproducts in my reduction step. What are they likely to be and how can I avoid them?

A5: Side reactions during the reduction of nitroindazoles can include:

  • Over-reduction: Under harsh hydrogenation conditions (high pressure, high temperature, or prolonged reaction time), the indazole ring itself can be reduced.[6] Monitor the reaction progress carefully.

  • Halogenation: When using SnCl2 in HCl, there is a risk of chlorination on the aromatic ring, especially if the reaction is heated.[5] If this is observed, switching to a different reducing system is advisable.

  • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is not complete, these may be present in the crude product.

To avoid these, use milder reaction conditions where possible and monitor the reaction to completion.

Q6: The final product, 5-Amino-2-isopropyl-2H-indazole, is difficult to purify and appears to be unstable. What are the best practices for purification and handling?

A6: Aromatic amines can be susceptible to oxidation, which may lead to discoloration and the formation of impurities.

  • Purification:

    • Column Chromatography: Use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent streaking and decomposition of the amine on the column.

    • Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH or NaHCO3) and the product is re-extracted with an organic solvent. This can be an effective way to remove non-basic impurities.

  • Handling and Storage:

    • Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize air oxidation.

    • Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

The following are suggested starting protocols. Optimization will likely be necessary based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of 2-Isopropyl-5-nitro-2H-indazole

Protocol1_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification Setup1 Dissolve 5-nitroindazole in anhydrous DMF. Setup2 Cool the solution to 0 °C in an ice bath. Setup1->Setup2 Add1 Add NaH portion-wise. Setup2->Add1 Add2 Stir for 30 min at 0 °C. Add1->Add2 Add3 Add 2-iodopropane dropwise. Add2->Add3 React Allow to warm to room temperature and stir for 12-18 h. Add3->React Workup1 Quench with ice-water. React->Workup1 Workup2 Extract with ethyl acetate. Workup1->Workup2 Workup3 Wash with brine, dry, and concentrate. Workup2->Workup3 Purify Purify by column chromatography (Hexane:EtOAc gradient). Workup3->Purify

Caption: Workflow for the N-isopropylation of 5-nitroindazole.

Materials:

  • 5-Nitroindazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Iodopropane

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 5-nitroindazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-iodopropane (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to separate the N1 and N2 isomers.

Protocol 2: Synthesis of 5-Amino-2-isopropyl-2H-indazole

Protocol2_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification Setup1 Dissolve 2-isopropyl-5-nitro-2H-indazole in methanol. Setup2 Add Pd/C catalyst. Setup1->Setup2 React1 Purge the flask with hydrogen gas. Setup2->React1 React2 Stir under a hydrogen atmosphere (balloon) at room temperature. React1->React2 Workup1 Filter the reaction mixture through Celite. Workup2 Wash the Celite pad with methanol. Workup1->Workup2 Workup3 Concentrate the filtrate. Workup2->Workup3 Purify Purify by column chromatography (optional). Workup3->Purify

Caption: Workflow for the reduction of the nitro group.

Materials:

  • 2-Isopropyl-5-nitro-2H-indazole

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH)

  • Celite

Procedure:

  • Dissolve 2-isopropyl-5-nitro-2H-indazole (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Securely attach a hydrogen-filled balloon to the reaction flask.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel (using an eluent system containing a small amount of triethylamine, e.g., Hexane:EtOAc:NEt3 70:30:0.1).

Quantitative Data Summary

StepParameterCondition ACondition BExpected Outcome
N-Isopropylation BaseNaHK2CO3NaH generally gives better N2 selectivity.
Temperature0 °C to RT60 °CLower temperatures favor the kinetic N2 product.
N1:N2 RatioPotentially > 1:3Potentially ~ 1:1Lower temperature and stronger base should improve the ratio.
Reduction Reducing AgentPd/C, H2SnCl2, HClBoth are effective; Pd/C is cleaner.
YieldTypically > 85%Typically > 80%Catalytic hydrogenation often gives higher and cleaner yields.
PurityHighMay contain chlorinated byproducts.Pd/C avoids chlorinated impurities.[5]

References

  • Kumar, A., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(45), 26865-26887. [Link]

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237. [Link]

  • de Oliveira, C. S., et al. (2006). Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. Journal of Heterocyclic Chemistry, 43(5), 1315-1319. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6845-6850. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (2011).
  • Product Class 2: 1 H - and 2 H -Indazoles. (2002). Science of Synthesis, 12, 227-324. [Link]

  • US11897863B2 - Indazole amine derivative, preparation method therefor and medical use thereof. (2024).

Sources

Optimization

Technical Support Center: Purification of 5-Amino-2-isopropyl-2H-indazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Amino-2-isopropyl-2H-indazole. It is designed to be a practical resource for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Amino-2-isopropyl-2H-indazole. It is designed to be a practical resource for troubleshooting common challenges and optimizing purification protocols.

Introduction to the Purification Challenge

The synthesis of 5-Amino-2-isopropyl-2H-indazole, typically via N-alkylation of 5-aminoindazole, frequently yields a mixture of two primary components: the desired N2-alkylated product and its regioisomer, 5-Amino-1-isopropyl-1H-indazole.[1][2] The structural similarity of these isomers, differing only in the position of the isopropyl group on the indazole ring, presents a significant purification challenge. This guide will focus on strategies to effectively separate these isomers and address other potential impurities.

Crude Product Crude Product Desired Product 5-Amino-2-isopropyl-2H-indazole Crude Product->Desired Product Purification Main Impurity 5-Amino-1-isopropyl-1H-indazole Crude Product->Main Impurity Separation Challenge Other Impurities Unreacted Starting Materials, Byproducts Crude Product->Other Impurities Removal

Caption: The primary purification challenge is separating the desired N2-isomer from the N1-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 5-Amino-2-isopropyl-2H-indazole?

A1: The most prevalent impurity is the regioisomer, 5-Amino-1-isopropyl-1H-indazole.[1] The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products.[1] Other potential impurities include unreacted 5-aminoindazole, residual alkylating agent, and byproducts from side reactions.

Q2: Why is the separation of N1 and N2 isomers so difficult?

A2: The N1 and N2 isomers of 5-amino-isopropyl-indazole have very similar physical properties, including polarity and solubility, due to their identical molecular weight and functional groups. This makes their separation by standard techniques like recrystallization challenging without careful solvent selection.

Q3: What are the primary methods for purifying 5-Amino-2-isopropyl-2H-indazole?

A3: The two most effective methods are column chromatography and recrystallization. Column chromatography is generally the most reliable method for achieving high purity, especially on a smaller scale.[3] Recrystallization can be an effective and scalable method if an appropriate solvent system is identified.

Q4: Are there any stability concerns with 5-Amino-2-isopropyl-2H-indazole during purification?

A4: As an aromatic amine, 5-Amino-2-isopropyl-2H-indazole may be susceptible to oxidation, which can cause discoloration of the material.[4] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to protect it from prolonged exposure to light. The amino group also confers basicity, which can lead to interactions with acidic media or surfaces, such as silica gel.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor separation of isomers by column chromatography (overlapping spots on TLC) Inappropriate mobile phase polarity.Optimize the solvent system. A less polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate) will generally increase the retention time and may improve separation. Consider using a shallow gradient elution.
Co-elution of isomers.If a hexane/ethyl acetate system is ineffective, try adding a small percentage of a different solvent, such as dichloromethane or methanol, to alter the selectivity.
Product "streaking" or tailing on the silica gel column The basic amino group is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to suppress this interaction.
The compound is not fully soluble in the mobile phase.Ensure the compound is fully dissolved before loading onto the column. If necessary, use a stronger solvent to dissolve the sample and adsorb it onto a small amount of silica gel before dry loading.
Low recovery of material from the column The compound is irreversibly adsorbed onto the silica gel.This can happen if the compound is unstable on silica. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without sacrificing separation.
The compound "oils out" during recrystallization instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure product can also induce crystallization.
The chosen solvent is not appropriate.The solvent may be too good of a solvent for the compound. Try a different solvent or a mixed solvent system where the compound has lower solubility at room temperature.
The purified product is discolored (e.g., brown or pink). Oxidation of the amino group.Handle the compound under an inert atmosphere. If discoloration occurs during purification, you can try treating a solution of the compound with a small amount of activated charcoal before a final filtration or recrystallization step.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the separation of 5-Amino-2-isopropyl-2H-indazole from its N1 isomer using silica gel chromatography.

cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation TLC Analysis 1. TLC Analysis Column Packing 2. Column Packing TLC Analysis->Column Packing Sample Loading 3. Sample Loading Column Packing->Sample Loading Elution 4. Elution Sample Loading->Elution Fraction Collection 5. Fraction Collection Elution->Fraction Collection TLC of Fractions 6. TLC of Fractions Fraction Collection->TLC of Fractions Combine & Evaporate 7. Combine & Evaporate TLC of Fractions->Combine & Evaporate

Caption: Workflow for purification by column chromatography.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine an appropriate solvent system for separation.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Test different ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).

    • Visualize the spots under UV light. The goal is to find a solvent system that gives good separation between the two main spots (Rf values ideally between 0.2 and 0.5 and well-resolved).

2. Column Packing:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified by TLC.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is uniform and free of air bubbles.

3. Sample Loading:

  • Procedure (Dry Loading is Recommended):

    • Dissolve the crude 5-Amino-2-isopropyl-2H-indazole in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Procedure:

    • Begin eluting the column with the initial mobile phase.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

    • Collect fractions of a consistent volume.

5. Analysis and Isolation:

  • Procedure:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.

    • Combine the pure fractions containing the 5-Amino-2-isopropyl-2H-indazole.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a systematic approach to finding a suitable solvent for recrystallization.

1. Solvent Screening:

  • Objective: To identify a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Procedure:

    • Place a small amount of the crude material (10-20 mg) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).[7]

    • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate for single-solvent recrystallization.

    • If the compound is soluble at room temperature, the solvent is not suitable for single-solvent recrystallization but could be used as the "soluble" solvent in a two-solvent system.

    • For a two-solvent system, dissolve the compound in a minimal amount of a hot solvent in which it is soluble. Then, add a hot "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy. Add a few drops of the first solvent to redissolve the precipitate.

2. Recrystallization Procedure:

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent or solvent system.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

References

  • Organic Syntheses Procedure. 5-nitroindazole. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • NIH. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Available from: [Link]

  • MDPI. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Available from: [Link]

  • MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available from: [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • ResearchGate. Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Available from: [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Available from: [Link]

  • Academia.edu. The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. Available from: [Link]

  • ResearchGate. (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • ResearchGate. Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C. Available from: [Link]

  • ACS Publications. Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study | Langmuir. Available from: [Link]

  • SciELO. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Available from: [Link]

  • Crystallization Solvents.pdf. Available from: [Link]

  • Recrystallization - Single Solvent. Available from: [Link]

  • NIH. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • NIH. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available from: [Link]

  • PNAS. Purification and characterization of trp aporepressor.. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-Isopropylation of 5-Aminoindazole

Welcome to the technical support center for the synthesis of N-isopropyl-5-aminoindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-isopropyl-5-aminoindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The N-alkylation of indazoles is a critical transformation, yet it is often plagued by challenges, most notably the control of regioselectivity. This document provides in-depth, experience-driven answers to common problems encountered during the N-isopropylation of 5-aminoindazole, focusing on the mechanistic rationale behind the troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - Core Issues

Q1: My reaction is producing a mixture of N-1 and N-2 isomers. Why is this happening and how can I control the regioselectivity?

A1: This is the most common challenge in the N-alkylation of indazoles. The indazole core possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the formation of two constitutional isomers upon alkylation.[1][2][3] The ratio of these isomers is highly dependent on a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Mechanistic Insight:

  • Tautomerism and Stability: 1H-indazoles are generally more thermodynamically stable than their 2H-tautomers.[4][5] This intrinsic stability often leads to a preference for the N-1 alkylated product under thermodynamic control (i.e., conditions that allow for equilibration).[2][5]

  • Kinetic vs. Thermodynamic Control: The N-2 position is often considered more sterically accessible, and its lone pair is more kinetically available for attack.[2] Therefore, reactions under kinetic control (lower temperatures, strong non-coordinating bases) may favor the N-2 isomer.

  • Influence of the 5-Amino Group: The electron-donating nature of the 5-amino group increases the electron density of the heterocyclic ring, enhancing the nucleophilicity of both nitrogen atoms and potentially making the regioselectivity even more sensitive to reaction conditions.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent are critical variables that can steer the reaction towards either N-1 or N-2 selectivity.[4][5] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 selectivity with various substituted indazoles.[3][4][6] Conversely, Mitsunobu conditions often favor the formation of the N-2 isomer.[4][6]

The diagram below illustrates the competing reaction pathways.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 5-Aminoindazole 5-Aminoindazole Conditions_A NaH, Isopropyl Halide THF 5-Aminoindazole->Conditions_A Favors N-1 Conditions_B Mitsunobu (DEAD, PPh3) Isopropyl Alcohol, THF 5-Aminoindazole->Conditions_B Favors N-2 N1_Product 1-Isopropyl-5-aminoindazole (Thermodynamic Product) Conditions_A->N1_Product N2_Product 2-Isopropyl-5-aminoindazole (Kinetic Product) Conditions_B->N2_Product G cluster_troubleshooting Troubleshooting Workflow Start Reaction Complete. Analyze Crude Product. Problem What is the main issue? Start->Problem LowConversion Low Conversion Problem->LowConversion Low Yield IsomerMix Mixture of Isomers Problem->IsomerMix Regioselectivity Byproducts Significant Byproducts Problem->Byproducts Purity CheckReagents Check Reagent Activity (Base, Alkylating Agent). Increase Temp/Time. LowConversion->CheckReagents DesiredIsomer Which isomer is desired? IsomerMix->DesiredIsomer IdentifyByproduct Identify Byproduct (e.g., Di-alkylation) Byproducts->IdentifyByproduct N1_Desired N-1 DesiredIsomer->N1_Desired N2_Desired N-2 DesiredIsomer->N2_Desired UseProtocol1 Use Protocol 1: NaH / THF N1_Desired->UseProtocol1 UseProtocol2 Use Protocol 2: Mitsunobu N2_Desired->UseProtocol2 OverAlkylation Over-alkylation IdentifyByproduct->OverAlkylation Other Other/Degradation IdentifyByproduct->Other ControlStoich Control Stoichiometry. Use Protecting Group. OverAlkylation->ControlStoich MilderCond Use Milder Conditions (Lower Temp, Weaker Base). Other->MilderCond

Sources

Optimization

Challenges in the separation of 1H and 2H indazole isomers

A Senior Application Scientist's Guide to Navigating the Challenges of 1H- and 2H-Indazole Isomer Separation Welcome to the technical support center for indazole chemistry. As a Senior Application Scientist, I understand...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Challenges of 1H- and 2H-Indazole Isomer Separation

Welcome to the technical support center for indazole chemistry. As a Senior Application Scientist, I understand that the synthesis of substituted indazoles often yields a mixture of 1H- and 2H-regioisomers, and their subsequent separation can be a significant bottleneck in the workflow. This guide is designed to provide you with expert insights, actionable troubleshooting protocols, and a foundational understanding of why this separation is challenging and how to overcome it.

The Core Challenge: Why Are 1H- and 2H-Indazole Isomers So Difficult to Separate?

The primary difficulty in separating 1H- and 2H-indazole isomers stems from their close structural similarity. Both isomers share the same molecular weight and elemental composition. Due to the annular tautomerism of the indazole ring, the physicochemical properties like polarity, solubility, and boiling points are often very similar, making chromatographic or crystallization-based separations non-trivial.[1]

The 1H-tautomer is generally the benzenoid form and is thermodynamically more stable, while the 2H-tautomer is the quinonoid form.[1][2] In many substitution reactions, the 1H-isomer is the major product, but the reaction conditions (solvent, base, temperature) can significantly influence the kinetic vs. thermodynamic product ratio, often leading to inseparable mixtures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer ratio I should expect from my reaction?

The ratio of 1H- to 2H-isomers is highly dependent on the reaction conditions. Generally, the 1H-isomers are thermodynamically more stable and often predominate.[1][2] However, the 2H-isomers can be favored under kinetic control.[1] Factors influencing the final ratio include:

  • Solvent: Aprotic vs. protic solvents can alter the reaction pathway.

  • Base: The choice of base (e.g., NaH, K2CO3, t-BuOK) can affect which nitrogen is deprotonated.[1]

  • Alkylating/Acylating Agent: The nature of the electrophile can also influence regioselectivity.[1]

It is crucial to analyze the crude reaction mixture by ¹H-NMR to determine the initial isomer ratio before attempting purification.

Q2: How can I confirm the identity of my separated 1H- and 2H-isomers?

Unambiguous characterization is critical. NMR spectroscopy is the most powerful tool for this purpose.[1]

  • ¹³C-NMR Spectroscopy: This is often the most definitive method. The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C7, and C7a, are diagnostic. For N-2 isomers, the C7 and C7a signals are significantly more deshielded (shifted downfield) compared to the N-1 isomers.[1]

  • ¹H-NMR Spectroscopy: While also useful, the differences can be more subtle. In many 1H-indazole derivatives, the H3 proton appears as a singlet or a narrow doublet downfield (δ ≈ 7.98-8.04 ppm).[1]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides absolute structural proof.[1]

Q3: Is column chromatography the only way to separate these isomers?

While column chromatography is the most common method, it is not the only one.[3]

  • Recrystallization: This technique can be highly effective, especially for larger-scale separations, provided a suitable solvent system can be found where the two isomers have sufficiently different solubilities.[3] A patent describes a method using mixed solvents like acetone/water, ethanol/water, or methanol/water for successful recrystallization of substituted indazole isomers to >99% purity.[3]

  • Preparative HPLC/SFC: For very difficult separations or for obtaining high-purity material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed. These methods offer higher resolving power than standard flash chromatography.[4]

Q4: Can I use derivatization to aid in the separation?

Yes, this is a viable strategy. If the parent isomers are inseparable, converting them into derivatives (e.g., esters, amides) can alter their physical properties. For instance, if your isomeric mixture contains a carboxylic acid, converting it to a methyl ester might change the polarity enough to allow for chromatographic separation. After separation, the original functional group can be restored via hydrolysis.

Troubleshooting Guide: Chromatographic Separation

This guide focuses on the most common separation technique, flash column chromatography over silica gel.

Problem Probable Cause(s) Recommended Solution(s)
Complete Co-elution (Isomers appear as a single spot on TLC and a single peak from the column)1. Insufficient Polarity Difference: The isomers have nearly identical polarity in the chosen solvent system. 2. Inappropriate Stationary Phase: Standard silica may not be selective enough.1. Systematic Solvent Screening: Test a wide range of solvent systems. Start with a non-polar solvent (e.g., Hexanes or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate, Dichloromethane, or MTBE). Run TLCs with varying ratios (e.g., 95:5, 90:10, 80:20). 2. Introduce a Third Solvent: Add a small amount of a highly polar solvent like Methanol or a coordinating solvent like Acetonitrile to the mobile phase. This can sometimes modulate the interaction with the silica surface and improve separation. 3. Consider Alternative Stationary Phases: If silica fails, try alumina (basic or neutral) or a bonded phase like diol or cyano.
Poor Resolution (Isomers are partially separated, leading to mixed fractions)1. Column Overloading: Too much sample was loaded for the column diameter. 2. Improper Column Packing: Channeling or cracks in the silica bed. 3. Elution is Too Fast: The mobile phase flow rate is too high, not allowing for equilibrium. 4. Inappropriate Gradient: The gradient is too steep, causing bands to broaden and merge.1. Reduce Sample Load: A general rule is to load 1-5% of the silica gel weight. For difficult separations, use <1%. 2. Pack the Column Carefully: Use a slurry packing method to ensure a homogenous, dense bed. 3. Optimize Flow Rate: Aim for a linear velocity of ~5 cm/min. 4. Use a Shallow Gradient: After finding an initial eluent system by TLC, run a very shallow gradient (e.g., from 5% to 20% Ethyl Acetate in Hexanes over 10-20 column volumes). Isocratic elution might also be effective if a solvent system giving Rf values of ~0.2 and ~0.3 can be found.
N-1 and N-2 Elution Order is Unknown The relative polarity of the isomers is not always predictable and can depend on the substituents.Characterize Fractions: Do not assume the major isomer will elute first. Collect all fractions and analyze them by TLC and NMR to determine their identity and purity. Typically, the N-1 isomer elutes first during column chromatography.[1]

Experimental Protocols & Workflows

Workflow for Indazole Isomer Separation and Characterization

The following diagram outlines the logical flow from a crude reaction product to purified and confirmed isomers.

G cluster_0 Synthesis & Initial Analysis cluster_1 Separation Strategy cluster_2 Purification & Final Analysis Reaction Crude Reaction Product (Mixture of 1H & 2H Isomers) NMR_Crude ¹H-NMR of Crude (Determine Isomer Ratio) Reaction->NMR_Crude Decision Separation Method Selection NMR_Crude->Decision Col_Chrom Column Chromatography Decision->Col_Chrom Good TLC ΔRf Recrystal Recrystallization Decision->Recrystal Solid Material Prep_HPLC Preparative HPLC/SFC Decision->Prep_HPLC Poor TLC ΔRf Fractions Collect & Combine Pure Fractions Col_Chrom->Fractions Recrystal->Fractions Prep_HPLC->Fractions Charac Characterization of Pure Isomers Fractions->Charac NMR_Pure ¹H, ¹³C-NMR Charac->NMR_Pure Xray X-ray (if crystalline) Charac->Xray MS Mass Spectrometry Charac->MS

Caption: General workflow for separating and identifying indazole isomers.

Protocol 1: Flash Column Chromatography

This protocol assumes a difficult separation of a 1g mixture of isomers.

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM).

    • Spot on a silica TLC plate.

    • Develop the plate in a series of solvent systems (e.g., start with 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, etc.).

    • Identify a solvent system that gives good separation (ΔRf > 0.1) and moves the spots to the lower half of the plate (Rf between 0.15 and 0.4). This will be your starting elution solvent.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40mm diameter for 1g on ~100g silica).

    • Prepare a slurry of silica gel (e.g., 100g, 40-63 µm) in the initial, non-polar eluent (e.g., Hexanes).

    • Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the 1g sample in a minimal amount of DCM.

    • Add ~2g of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system identified in Step 1.

    • Collect fractions (e.g., 20 mL each) from the start.

    • Slowly and gradually increase the polarity of the mobile phase (shallow gradient). For example, increase the EtOAc concentration by 1-2% every 100-200 mL.

    • Monitor the elution process by spotting fractions onto TLC plates.

  • Fraction Analysis:

    • Combine fractions that show a single, pure spot by TLC.

    • Evaporate the solvent from the combined pure fractions.

    • Obtain the mass and perform NMR analysis on each purified isomer to confirm its identity and purity.

Protocol 2: Isomer Identification by ¹³C-NMR
  • Sample Preparation: Prepare a solution of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C-NMR spectrum.

  • Data Analysis: Compare the spectra of the two isomers, focusing on the aromatic region.

Key Diagnostic Chemical Shifts [1]

Carbon AtomTypical Shift for 1H-Isomer (ppm)Typical Shift for 2H-Isomer (ppm)Key Difference
C3 ~133-135~122-124More deshielded in the 1H-isomer
C7 ~108-110~117-118Significantly more deshielded in the 2H-isomer
C7a ~138-140~148-149Significantly more deshielded in the 2H-isomer

Note: Exact chemical shifts will vary depending on other substituents on the ring.

The large downfield shifts for C7 and C7a provide an unequivocal method for assigning the N-2 isomer structure.[1]

References

  • G. A. B. F. R. S. C. M. A. F. A. C. S. A. M. S. S. A. A. S. V. P. M. F. C. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 13(4), 817–837. [Link]

  • 发明人: 施贵春, 等. (2011). Method for separating and purifying substituted indazole isomers.
  • Zhang, Y., & Li, Z. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4945. [Link]

  • Alarcón, S. H., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7436–7446. [Link]

  • Letourneau, J. J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 229. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-isopropyl-2H-indazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Amino-2-isopropyl-2H-indazole. This guide is designed for researchers, process chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Amino-2-isopropyl-2H-indazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights to anticipate and overcome common challenges, ensuring a robust, safe, and efficient scale-up process.

Strategic Overview: Recommended Synthesis Pathway

The synthesis of 2-substituted-2H-indazoles often presents a significant challenge in controlling regioselectivity. The 1H-indazole tautomer is typically the more thermodynamically stable product, making the selective synthesis of the 2H isomer non-trivial.[1][2] For the scaled-up synthesis of 5-Amino-2-isopropyl-2H-indazole, we recommend a robust three-step sequence starting from 2-fluoro-5-nitrobenzaldehyde. This route is designed to provide excellent regiochemical control and utilizes scalable, well-understood chemical transformations.

The core of this strategy is a Cadogan-type reductive cyclization, which is a reliable method for forming the indazole ring.[3] By starting with a nitro-substituted precursor, we can install the desired 5-amino group in the final step via a standard reduction, avoiding potential side reactions that a free amine might cause in earlier steps.

Workflow Diagram: Proposed Synthesis Route

Below is a visual representation of the recommended synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: SNAr / Reductive Cyclization cluster_2 Step 3: Nitro Group Reduction A 2-Fluoro-5-nitrobenzaldehyde + Isopropylamine B N-(2-fluoro-5-nitrobenzylidene)propan-2-amine A->B Condensation (e.g., Toluene, Dean-Stark) C 2-Isopropyl-5-nitro-2H-indazole B->C Cadogan-type Reaction (e.g., P(OEt)3, high temp) D 5-Amino-2-isopropyl-2H-indazole C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C) Isomer_Troubleshooting start Isomer Contamination Detected (by ¹H NMR / LC-MS) check_step2 Review Step 2 Conditions start->check_step2 temp_control Was temperature > 170°C? check_step2->temp_control action_temp Action: Lower reaction temp to 150-155°C. Accept longer reaction time. temp_control->action_temp Yes action_no_temp Proceed to Purification Strategy temp_control->action_no_temp No purification Purification Strategy action_temp->purification action_no_temp->purification frac_cryst Attempt Fractional Crystallization purification->frac_cryst action_cryst_ok Success: Isomers Separated. Validate method for scale. frac_cryst->action_cryst_ok Successful action_cryst_fail Failure: Isomers co-crystallize. frac_cryst->action_cryst_fail Unsuccessful acid_base Attempt pH-based Extraction/Separation action_cryst_fail->acid_base action_acid_ok Success: Exploit pKa difference. Validate method for scale. acid_base->action_acid_ok Successful action_acid_fail Failure: pKa values are too similar. acid_base->action_acid_fail Unsuccessful rework Consider Rework or Re-synthesis action_acid_fail->rework

Caption: Decision tree for troubleshooting regioisomer contamination.

  • Purification Insights: Column chromatography is not viable at scale. Fractional crystallization is the preferred method. The 2H and 1H isomers often have different crystal packing and solubility profiles. Experiment with various solvent/anti-solvent systems (e.g., Isopropanol/Water, Toluene/Heptane, Ethyl Acetate/Hexane).

Q3: What are the primary safety hazards to consider during scale-up?

A3:

  • Thermal Runaway (Step 2.2): The reaction of the imine with triethyl phosphite can become highly exothermic once initiated. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Mitigation: Use a well-maintained reactor with a reliable cooling jacket. Employ controlled, slow heating to initiate the reaction and have an emergency cooling plan. The addition of a high-boiling solvent can also help temper the exotherm.

  • Exotherms from Quenching/Neutralization (Steps 2.2 & 2.3): Adding ethanol to hot triethyl phosphite and adding concentrated base to a strong acidic solution are both highly exothermic. Mitigation: Always cool the reaction mixture before quenching or pH adjustment. Add reagents slowly and portion-wise, with efficient stirring and external cooling. For the neutralization, performing it in a jacketed reactor is essential.

  • Pressure Buildup: Ensure all reactors are properly vented, especially during heating phases.

  • Handling of Reagents: Concentrated HCl and 50% NaOH are highly corrosive. Triethyl phosphite has a noxious odor. Ensure all personnel are equipped with appropriate PPE (gloves, goggles, lab coat, face shield).

Q4: Can I use catalytic hydrogenation for the nitro reduction (Step 2.3) instead of SnCl₂?

A4: Yes, and it is often the preferred method at an industrial scale as it avoids the generation of large amounts of tin waste.

  • Advantages: It's a cleaner reaction, with water as the only byproduct. The workup is a simple filtration to remove the catalyst followed by solvent removal.

  • Scale-Up Considerations:

    • Catalyst: 5-10% Palladium on Carbon (Pd/C) is a standard choice.

    • Safety: Requires a specialized hydrogenation reactor capable of handling pressurized hydrogen gas. The catalyst can be pyrophoric when dry and must be handled carefully (e.g., filtered under a nitrogen blanket or handled as a wet cake).

    • Optimization: You will need to optimize hydrogen pressure (typically 50-100 psi), temperature (25-50 °C), and catalyst loading (1-5 mol%).

    • Potential Issues: The catalyst can sometimes be poisoned by trace impurities. A catalyst screen is recommended.

Key Process Parameters & Expected Outcomes

The following table summarizes critical parameters and expected results when scaling the synthesis.

ParameterStep 1: Imine FormationStep 2: CyclizationStep 3: Reduction (SnCl₂)
Scale Lab (25g) / Pilot (5kg)Lab (31g) / Pilot (6kg)Lab (20g) / Pilot (4kg)
Key Reagents Isopropylamine (1.2 eq)Triethyl phosphite (3.0 eq)SnCl₂·2H₂O (5.0 eq)
Solvent TolueneNeat or Diphenyl EtherEthanol / Conc. HCl
Temperature Reflux (~110°C)150-160°C70°C
Reaction Time 4-6 hours8-12 hours2-3 hours
Typical Yield >95% (crude)75-85%80-90%
Expected Purity >95% (by NMR)>98% (by LCMS after cryst.)>99.5% (by LCMS after cryst.)
Scale-Up Alert Ensure efficient water removal.Critical Thermal Management. Critical Exotherm on basification.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A General and an Efficient Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved January 26, 2026, from [Link]

  • Longworth, M., Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 35, 1-13. Available at: [Link]

  • Toledano, A. S., Bitai, J., Covini, D., et al. (2024). Synthesis of Indazoles via N−N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. Available at: [Link]

  • Wang, J., Shi, D., Wang, Z., et al. (2023). Synthesis of Indazoles from 2-Aminophenones and Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(19), 13049–13056. Available at: [Link]

  • Gaikwad, D. S., et al. (2021). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 26(13), 3968. Available at: [Link]

  • Rodríguez-Villar, A. K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluation of schiff’s bases containing indazole moiety. Der Pharma Chemica, 8(1), 469-475. Available at: [Link]

  • RSC. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11, 35688-35715. Available at: [Link]

  • Sridevi, C., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(16), 2983. Available at: [Link]

  • Martín-Escolano, R., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1883. Available at: [Link]

  • ResearchGate. (2021). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. Available at: [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2015). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Organic Chemistry and Pharmaceutical Research, 1(1). Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluation of schiff’s bases containing indazole moiety. Der Pharma Chemica, 8(1), 469-475. Available at: [Link]

  • Sridevi, C., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(16), 2983. Available at: [Link]

  • Sridevi, C., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(16), 2983. Available at: [Link]

  • Rodríguez-Villar, A. K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1H- vs. 2H-Aminoindazole Derivatives

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocycle, consisting of a...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: the 1H- and 2H-indazoles.[2][3] While the 1H-tautomer is thermodynamically more stable, the strategic synthesis and isolation of specific N-alkylated 1H- or 2H-isomers are pivotal in drug discovery.[2][3][4] The seemingly subtle difference in the position of the nitrogen-bound hydrogen or alkyl substituent dramatically influences the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets.[5] This guide provides a comparative analysis of the biological activities of 1H- and 2H-aminoindazole derivatives, supported by experimental data and protocols, to aid researchers in the rational design of novel therapeutics.

The Decisive Role of Isomerism in Biological Activity

The orientation of the substituent on the indazole nitrogen dictates the molecule's ability to form crucial hydrogen bonds and engage in other non-covalent interactions within the binding pockets of target proteins, such as kinases. This distinction is fundamental to the structure-activity relationship (SAR) of these compounds.[6] For instance, the 1H-indazole-3-amine moiety is a well-established "hinge-binding" fragment in many kinase inhibitors, effectively interacting with the hinge region of the ATP-binding site.[7] The differential positioning of functional groups in 1H- versus 2H-isomers can lead to significant variations in potency, selectivity, and overall pharmacological profile.

Comparative Analysis: Kinase Inhibition

A primary area where the distinction between 1H- and 2H-aminoindazole derivatives is critical is in the development of protein kinase inhibitors for oncology.[8] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

A study on epidermal growth factor receptor (EGFR) inhibitors demonstrated that derivatives featuring an acrylamide moiety on a 1H-indazole scaffold showed enhanced activity compared to their reversible counterparts.[8] Further optimization revealed that a 1-naphthyl substituent on the 1H-indazole resulted in compounds with single-digit nanomolar IC50 values against both wild-type and mutant EGFR.[8] In contrast, the corresponding 2-naphthyl substituted derivatives exhibited significantly lower potency.[8]

Table 1: Comparative Inhibitory Activity (IC50) of 1H-Indazole Derivatives against EGFR Mutants

Compound IDIndazole IsomerSubstituentEGFR L858R/T790M IC50 (nM)Reference
37a 1H1-Naphthyl1.1 - 8.1[8]
37b 1H2-Naphthyl2.7 - 33[8]
35a 1HAcrylamide462[8]

This data underscores how the spatial arrangement of the substituent, dictated by the 1H- or 2H-scaffold, directly impacts the compound's fit and interaction with the target kinase.

Case Study: Anticancer Activity

The anticancer potential of aminoindazole derivatives has been extensively explored, with numerous compounds demonstrating potent antiproliferative effects. A series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines.[9][10][11] One particular compound, 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing significantly lower toxicity towards normal HEK-293 cells (IC50 = 33.2 µM).[9][10][11] Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle in the G0/G1 phase.[9][10]

In a separate study, a 1H-indazole derivative, compound 36 , was found to have potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 µM.[12][13] This compound was also shown to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[12][13][14]

Conversely, a study on 2H-indazole derivatives revealed their potential as dual antimicrobial and anti-inflammatory agents.[15][16] Several 2,3-diphenyl-2H-indazole derivatives demonstrated potent activity against various protozoa, in some cases exceeding the potency of the reference drug metronidazole.[15] Certain of these compounds also exhibited inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[15]

Table 2: Comparative Anticancer and Antimicrobial Activities

Compound IDIndazole IsomerBiological ActivityCell Line/OrganismIC50 (µM)Reference
6o 1HAnticancerK5625.15[9][10][11]
36 1HAnticancerHCT1160.4[12][13]
18 2HAntiprotozoalG. intestinalis>12.8x more active than metronidazole[15]
23 2HAntifungalC. albicansGrowth inhibition observed[15]

These examples highlight the divergent therapeutic applications that can arise from the isomeric form of the indazole core, with 1H-derivatives frequently optimized for anticancer applications and 2H-derivatives showing promise in other areas like infectious and inflammatory diseases.

Mechanistic Insights and Signaling Pathways

The differential activity of 1H- and 2H-aminoindazole derivatives can be attributed to their distinct interactions with key signaling pathways. As many of these compounds are designed as kinase inhibitors, they often target pathways crucial for cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways.

A series of 1H-indazole amide derivatives were developed as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK pathway.[17] The optimized compounds in this series demonstrated potent enzymatic and cellular activity, highlighting the suitability of the 1H-indazole scaffold for targeting this specific kinase.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway often targeted by indazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole_Inhibitor 1H/2H-Aminoindazole Derivative Indazole_Inhibitor->RAF G A Prepare Reagents (Compounds, Kinase, Substrate, ATP) B Serially Dilute Test Compounds A->B C Add Kinase and Substrate to Plate A->C D Add Diluted Compounds to Wells B->D C->D E Pre-incubate for Compound Binding D->E F Initiate Reaction with ATP E->F G Incubate for Kinase Reaction F->G H Stop Reaction with EDTA G->H I Add Detection Reagent H->I J Read Fluorescence/Luminescence I->J K Calculate % Inhibition and Determine IC50 J->K

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of 1H- and 2H-aminoindazole derivatives on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., K562, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics. [18] * Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the 1H- and 2H-aminoindazole derivatives in cell culture media.

    • Remove the old media from the wells and add the media containing the test compounds. Include wells with media only (negative control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of 1H- and 2H-aminoindazole derivatives on the phosphorylation status of key proteins in a signaling pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the 1H- and 2H-isomers at specified concentrations for a defined period.

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in a sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative change in protein phosphorylation.

Conclusion

The choice between a 1H- and 2H-aminoindazole scaffold is a critical decision in the design of small molecule therapeutics. As demonstrated, this seemingly minor structural alteration can lead to profound differences in biological activity, target selectivity, and therapeutic potential. The 1H-isomers have been extensively and successfully developed as kinase inhibitors for anticancer therapy, while 2H-isomers have shown promise in other therapeutic areas. A thorough understanding of the structure-activity relationships, supported by rigorous comparative experimental evaluation using the protocols outlined in this guide, is essential for harnessing the full potential of the versatile indazole scaffold in drug discovery.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4987. [Link]

  • Yin, J., & Hamel, E. (2021). Methods of probing the interactions between small molecules and disordered proteins. Journal of Biological Chemistry, 297(2), 100888. [Link]

  • Nguyen, H. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry, 11(12), 1435-1444. [Link]

  • Qian, S., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(23), 6148-6154. [Link]

  • Sharma, S., & Kumar, V. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 440-449. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Sanna, C., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3169. [Link]

  • Rivera, G., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(21), 6539. [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • Tomassi, S., et al. (2017). Indazole-based covalent inhibitors of epidermal growth factor receptor. Journal of Medicinal Chemistry, 60(17), 7244-7254. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Nguyen, H. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Roberts, A. W., et al. (2020). Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature Chemical Biology, 16(11), 1221-1230. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • Rivera, G., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Cao, J., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(15), 2548-2553. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

Sources

Comparative

The Indazole Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

A Comparative Analysis of Indazole-Based Kinase Inhibitors Against Other Established Agents In the landscape of oncology drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Indazole-Based Kinase Inhibitors Against Other Established Agents

In the landscape of oncology drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted therapy. Within this effort, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for versatile and high-affinity binding to the ATP-binding pocket of various kinases. The indazole nucleus is a prominent example of such a scaffold, serving as the foundational framework for numerous clinically relevant and investigational kinase inhibitors.[1][2] This guide provides a comparative analysis of key indazole-based kinase inhibitors, contextualizing their performance against established, non-indazole-containing drugs targeting the same critical cancer-associated kinases. We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers and drug development professionals.

The Indazole Advantage: A Structural Perspective

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity and hydrogen bonding capabilities.[3] This allows for precise orientation within the kinase active site, enabling interactions with key residues that govern inhibitor potency and selectivity. The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, providing a versatile anchor point for drug design. This adaptability has led to the development of indazole derivatives that target a wide array of kinases, including Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 9 (CDK9).

I. Targeting Centrosome Integrity: Indazole-Based PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[4][5] Overexpression of PLK4 is a common feature in many cancers, leading to centrosome amplification and chromosomal instability, which are hallmarks of tumorigenesis.[3][6] Consequently, inhibiting PLK4 presents a compelling therapeutic strategy.

Featured Indazole Inhibitor: CFI-400945

CFI-400945 is a potent and highly selective, orally bioavailable inhibitor of PLK4.[4] Its indazole core is crucial for its high-affinity binding to the ATP pocket of PLK4.

Non-Indazole Comparator: Centrinone B

Centrinone B is another well-characterized PLK4 inhibitor that does not possess an indazole scaffold. It is often used as a tool compound in preclinical studies to investigate the effects of PLK4 inhibition.[7]

Comparative Performance
InhibitorTarget KinaseIC50 (nM)Key Cellular Effects
CFI-400945 (Indazole) PLK4< 1Inhibition of centriole duplication, induction of apoptosis and senescence.[4]
Centrinone B PLK4~3Inhibition of centriole duplication, cell cycle arrest.[7]

As the data indicates, the indazole-based inhibitor CFI-400945 demonstrates exceptional potency against PLK4, with a sub-nanomolar IC50 value. This high potency often translates to significant anti-tumor effects in preclinical models of various cancers, including breast and rhabdoid tumors.[4][7]

Signaling Pathway and Experimental Workflow

The inhibition of PLK4 disrupts the normal cell cycle by preventing the formation of new centrioles, leading to mitotic errors and ultimately cell death.

PLK4_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 S S G2 G2 M M PLK4 PLK4 Centriole_Duplication Centriole_Duplication PLK4->Centriole_Duplication Phosphorylates & Activates Mitotic_Spindle Mitotic_Spindle Centriole_Duplication->Mitotic_Spindle Leads to Cell_Division Cell_Division Mitotic_Spindle->Cell_Division CFI_400945 CFI-400945 (Indazole Inhibitor) CFI_400945->PLK4 Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Recombinant Kinase Substrate, ATP, Buffer Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Reagents->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection

Caption: General workflow for an in vitro kinase inhibition assay.

II. Targeting Angiogenesis: Indazole-Based VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. [8][9]In cancer, tumors hijack this process to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis. [8][9]Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. [1][10]

Featured Indazole Inhibitor: Axitinib

Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3, with a prominent indazole scaffold. [11][12][13]It is approved for the treatment of advanced renal cell carcinoma. [11][14]

Non-Indazole Comparator: Sorafenib

Sorafenib is a multi-kinase inhibitor that targets VEGFR-2 and other kinases like PDGFR and Raf. [15][16][17][18]It is used in the treatment of renal cell carcinoma and hepatocellular carcinoma. [17]

Comparative Performance
InhibitorTarget KinasesIC50 (nM) for VEGFR-2Key Cellular Effects
Axitinib (Indazole) VEGFR-1, -2, -30.2Inhibition of endothelial cell proliferation and migration. [11][19]
Sorafenib VEGFR-2, PDGFR, Raf90Inhibition of angiogenesis and tumor cell proliferation. [15][17]

Axitinib, with its indazole core, exhibits significantly higher potency against VEGFR-2 compared to the multi-kinase inhibitor Sorafenib. This enhanced potency can lead to more targeted anti-angiogenic effects.

Signaling Pathway and Experimental Workflow

VEGF binding to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGF_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis Axitinib Axitinib (Indazole Inhibitor) Axitinib->VEGFR2 Inhibits

Caption: The VEGF/VEGFR-2 signaling pathway and its inhibition.

MTT_Assay_Workflow cluster_treatment Cell Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Cell_Culture Seed Cells in a 96-well Plate Add_Inhibitor Add Kinase Inhibitor at Various Concentrations Cell_Culture->Add_Inhibitor Incubate Incubate for 24-72h Add_Inhibitor->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent Incubate_MTT->Add_Solvent Read_Absorbance Measure Absorbance at 570 nm Add_Solvent->Read_Absorbance

Caption: Workflow for a cell proliferation (MTT) assay.

III. Targeting Transcription: Indazole-Based CDK9 Inhibition

Cyclin-Dependent Kinase 9 (CDK9) plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation. [20][21]In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic proteins, making CDK9 an attractive therapeutic target. [22][23]

Featured Indazole-Based Approach

While a specific, widely recognized indazole-based CDK9 inhibitor is not as prominent as in the case of PLK4 and VEGFR-2, the indazole scaffold has been explored for the development of CDK inhibitors. For the purpose of this guide, we will consider the general potential of indazole derivatives in this context.

Non-Indazole Comparator: Flavopiridol (Alvocidib)

Flavopiridol is a pan-CDK inhibitor with potent activity against CDK9. [24][25][26]It has been investigated in numerous clinical trials for various hematological malignancies and solid tumors. [26]

Comparative Performance
Inhibitor ClassTarget KinasesIC50 (nM) for CDK9Key Cellular Effects
Indazole Derivatives CDKsVariesDownregulation of anti-apoptotic proteins (e.g., Mcl-1), induction of apoptosis.
Flavopiridol Pan-CDK (potent against CDK9)~3Inhibition of transcription, cell cycle arrest, induction of apoptosis. [26]

The development of selective indazole-based CDK9 inhibitors is an active area of research, with the aim of improving upon the therapeutic window of pan-CDK inhibitors like Flavopiridol, which can have off-target effects. [27][28]

Signaling Pathway and Experimental Workflow

CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II, allowing for the transcription of key survival genes in cancer cells.

CDK9_Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation of Anti-apoptotic Genes (e.g., Mcl-1) RNAPII->Transcription Cell_Survival Cell_Survival Transcription->Cell_Survival CDK9_Inhibitor CDK9 Inhibitor (e.g., Flavopiridol) CDK9_Inhibitor->CDK9 Inhibits

Caption: The role of CDK9 in transcriptional regulation and its inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection_wb Immunodetection Cell_Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection_Signal Signal Detection Secondary_Ab->Detection_Signal

Caption: Standard workflow for Western Blot analysis.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Prepare a stock solution of the kinase inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, add the recombinant kinase, a suitable substrate, and the kinase inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2. [2]4. Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence. [29]6. Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol describes a common method for assessing the effect of a kinase inhibitor on cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the kinase inhibitor at a range of concentrations and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

This protocol is used to detect changes in protein expression or phosphorylation status following inhibitor treatment.

  • Sample Preparation: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-VEGFR-2 or total PLK4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The indazole scaffold has proven to be a highly successful motif in the design of potent and selective kinase inhibitors, as exemplified by the clinical success of drugs like Axitinib. The comparative data presented in this guide underscore the potential of indazole-based compounds to achieve high potency against key cancer targets such as PLK4, VEGFR-2, and CDKs. As our understanding of kinase biology deepens, the versatility of the indazole core will undoubtedly continue to be leveraged by medicinal chemists to develop the next generation of targeted cancer therapies. The experimental protocols provided herein offer a foundational framework for the preclinical evaluation of such novel chemical entities.

References

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology.
  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Cancer Research.
  • Therapeutic potential of targeting polo-like kinase 4. PubMed.
  • A review of the mechanism of action and clinical applications of sorafenib in advanced osteosarcoma. NIH.
  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. PubMed Central.
  • Mechanisms of Action of Flavopiridol. PubMed.
  • CDK9: a signaling hub for transcriptional control. PubMed Central.
  • Gene Result PLK4 polo like kinase 4. NCBI.
  • What is the mechanism of Axitinib?.
  • Clinical advances in the development of novel VEGFR2 inhibitors. PubMed Central.
  • VEGF signaling p
  • In vitro kinase assay. Protocols.io.
  • Sorafenib Pharmacodynamics. ClinPGx.
  • Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Oxford Academic.
  • PLK Signaling Pathway.
  • In vitro NLK Kinase Assay. PubMed Central.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry.
  • VEGF Signaling P
  • A patent review of selective CDK9 inhibitors in tre
  • Clinical pharmacology of axitinib. PubMed.
  • Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER + Breast Cancers. AACR Journals.
  • VEGF Signaling P
  • INLYTA® (axitinib) Mechanism Of Action. Pfizer.
  • Recent Discovery and Development of Inhibitors that Target CDK9 and Their Therapeutic Indic
  • In vitro kinase assay. Bio-protocol.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Mechanisms of action of flavopiridol.
  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Pharmacology.
  • What is the mechanism of action of Sorafenib (Sorafenib)?. Dr.Oracle.
  • VEGFR-2 Inhibitors Market Set to Transform Oncology Tre
  • (PDF) In vitro kinase assay v1.
  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents.
  • Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. Royal Society of Chemistry.
  • VEGF P
  • Axitinib: Indications, Adverse Effects, Contraindic
  • High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. PubMed Central.
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central.
  • Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer tre
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. PubMed Central.
  • Some VEGFR-2 inhibitors currently approved or in clinical trials.
  • Gene Result CDK9 cyclin dependent kinase 9. NCBI.
  • Axitinib. Grokipedia.
  • Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF.
  • Sorafenib tosylate: mechanism of action, clinical applic
  • Flavopiridol. CLL Topics.
  • Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition. Biochemistry.
  • Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini P

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N1 and N2 Alkylated Indazoles

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents for its ability to act as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents for its ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions.[1] However, the synthesis of N-substituted indazoles often presents a significant challenge: the regioselective alkylation of the indazole nitrogen. Direct alkylation can lead to a mixture of two constitutional isomers, the N1- and N2-alkylated products, which possess distinct physical, chemical, and biological properties.[2][3][4]

The unambiguous identification of these isomers is paramount for drug development, patentability, and understanding structure-activity relationships (SAR). This guide provides an in-depth comparison of N1- and N2-alkylated indazoles using key spectroscopic techniques, grounded in field-proven insights and experimental data. We will explore the causal relationships behind the spectral differences and provide self-validating protocols for definitive characterization.

The Synthetic Challenge: A Fork in the Road

The core of the issue lies in the ambident nucleophilicity of the indazole anion. The thermodynamically more stable 1H-indazole tautomer exists in equilibrium with the less stable 2H-tautomer.[1][5] Reaction conditions—including the choice of base, solvent, and electrophile—critically influence the kinetic versus thermodynamic pathways, dictating the ratio of the resulting N1 and N2 products.[6]

G cluster_start Starting Material cluster_pathways Alkylation Conditions cluster_products Regioisomeric Products Indazole 1H-Indazole N1_Conditions N1-Selective Conditions (e.g., NaH, THF) Indazole->N1_Conditions  Thermodynamic  Control N2_Conditions N2-Selective Conditions (e.g., Mitsunobu, TfOH) Indazole->N2_Conditions  Kinetic  Control N1_Product N1-Alkylated Indazole (Thermodynamic Product) N1_Conditions->N1_Product N2_Product N2-Alkylated Indazole (Kinetic Product) N2_Conditions->N2_Product

Caption: Divergent synthetic pathways to N1 and N2 alkylated indazoles.

Definitive Identification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful and definitive tool for distinguishing between N1 and N2 indazole isomers. The differences in electron distribution between the "benzenoid" N1 isomer and the "ortho-quinonoid" N2 isomer give rise to predictable and diagnostic variations in their NMR spectra.

¹H NMR Spectroscopy: The First Clue

While the entire aromatic region is informative, the chemical shift of the proton at the C7 position (H7) provides the most immediate and reliable indicator for initial assignment.

  • N1-Alkylated Indazoles: The H7 proton experiences a significant downfield shift (typically δ > 7.8 ppm). This deshielding is attributed to the anisotropic effect of the lone pair of electrons on the adjacent N2 nitrogen.

  • N2-Alkylated Indazoles: In this isomer, the N1 nitrogen bears a proton-like character within the pyrazole ring, and its effect on the adjacent H7 is less pronounced. Consequently, the H7 proton appears further upfield compared to its N1 counterpart (typically δ < 7.8 ppm).

A similar, though less pronounced, trend is observed for the α-protons of the alkyl chain (N-CH₂), which are generally more deshielded in the N1 isomer.

¹³C NMR Spectroscopy: Corroborating Evidence

The carbon spectra provide further confirmation. The key carbons to observe are C3 and the bridgehead carbon, C7a.

  • N1-Alkylated Indazoles: The C7a carbon is typically more shielded (shifted upfield) compared to the same carbon in the N2 isomer.

  • N2-Alkylated Indazoles: The C3 carbon is significantly more shielded (shifted upfield) relative to its position in the N1 isomer, a direct consequence of the adjacent sp² nitrogen bearing the alkyl group.

2D HMBC Spectroscopy: Unambiguous Proof

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides incontrovertible proof of regiochemistry by revealing 2- and 3-bond correlations between protons and carbons. The choice of experiment is causal: we are looking for a long-range coupling that can only exist in one isomeric form.[5][6]

  • For N1-Isomers: A clear correlation will be observed between the protons of the N1-alkyl group (specifically the α-CH₂) and the C7a carbon. This ³J-coupling is unique to the N1 substitution pattern.

  • For N2-Isomers: A diagnostic correlation will be seen between the protons of the N2-alkyl group (α-CH₂) and the C3 carbon.[5][6] No correlation between these protons and C7a will be present.

Caption: Definitive HMBC correlations for distinguishing N1 and N2 isomers.

UV-Vis Spectroscopy: A Quick Orthogonal Check

UV-Visible spectroscopy offers a rapid, albeit less definitive, method that complements NMR analysis. The electronic transitions differ due to the distinct aromatic systems.

  • N1-Alkylated Indazoles: Exhibit a "benzenoid" character, typically showing absorption maxima at shorter wavelengths.

  • N2-Alkylated Indazoles: Possess an "ortho-quinonoid" structure, which extends the chromophore. This results in a bathochromic (red) shift, meaning their absorption maxima appear at longer wavelengths compared to their N1 counterparts.

Summary of Spectroscopic Differentiators

The following table summarizes the key data points for distinguishing the two regioisomers.

Spectroscopic FeatureN1-Alkylated IsomerN2-Alkylated IsomerRationale for Difference
¹H NMR (H7) Downfield Shift (e.g., >7.8 ppm)Upfield Shift (e.g., <7.8 ppm)Anisotropic effect of N2 lone pair in N1 isomer.
¹³C NMR (C3) More DeshieldedMore Shielded (Upfield)Direct attachment to alkylated N2 in the N2 isomer.
¹³C NMR (C7a) More Shielded (Upfield)More DeshieldedAltered electron density from the pyrazole ring.
HMBC Correlation N-CH₂ ↔ C7a N-CH₂ ↔ C3 Unique 3-bond coupling path in each isomer.
UV-Vis (λmax) Shorter WavelengthLonger Wavelength (Red Shift)"Benzenoid" vs. "ortho-quinonoid" electronic system.

Experimental Protocols: A Self-Validating System

Trustworthy data begins with robust and reproducible synthetic and analytical methods.

Protocol 1: N1-Selective Alkylation (Thermodynamic Control)

This protocol is adapted from methodologies favoring the more stable N1 product.[5][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1H-indazole (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the sodium indazolide salt.

  • Alkylation: After gas evolution ceases (~30 min), add the alkyl bromide (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS. For less reactive halides, gentle heating (e.g., 50 °C) may be required.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N2-Selective Alkylation (Kinetic Control)

This protocol utilizes Mitsunobu conditions, which often favor attack at the more nucleophilic N2 position.[5][6]

  • Preparation: To a round-bottom flask, add 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (~0.2 M).

  • Activation: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. Causality: The DEAD/PPh₃ system forms a phosphonium salt with the alcohol, activating it for Sₙ2 attack by the indazole. The sterically accessible and more electron-rich N2 is the kinetic site of attack.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-18 hours.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. The crude product can often be purified directly by flash column chromatography to separate the desired N2-product from triphenylphosphine oxide and other byproducts.

Protocol 3: Spectroscopic Analysis Workflow

G start Synthesized Alkylated Indazole Sample H1_NMR Acquire ¹H NMR Spectrum start->H1_NMR Check_H7 Analyze H7 Chemical Shift H1_NMR->Check_H7 N1_Hypo Hypothesis: N1 Isomer (δ > 7.8 ppm) Check_H7->N1_Hypo Downfield N2_Hypo Hypothesis: N2 Isomer (δ < 7.8 ppm) Check_H7->N2_Hypo Upfield HMBC Acquire 2D HMBC Spectrum N1_Hypo->HMBC N2_Hypo->HMBC Check_HMBC Check for Diagnostic Correlation HMBC->Check_HMBC N1_Confirm N1 Confirmed (N-CH₂ ↔ C7a) Check_HMBC->N1_Confirm C7a Correlation N2_Confirm N2 Confirmed (N-CH₂ ↔ C3) Check_HMBC->N2_Confirm C3 Correlation

Caption: A logical workflow for the definitive assignment of indazole regioisomers.

  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard 1D proton spectrum. Note the chemical shift of the most downfield aromatic doublet (likely H7).

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • HMBC: Acquire a standard gradient-selected HMBC (gsHMBC) spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to clearly observe ³J correlations.

  • Analysis: Process the spectra and identify the key correlations as outlined in the workflow above to make a final, unambiguous assignment.

By systematically applying this combination of synthetic control and multi-faceted spectroscopic analysis, researchers can confidently and efficiently determine the structure of their N-alkylated indazole products, ensuring data integrity and accelerating the drug discovery process.

References

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2049. Retrieved from [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Retrieved from [Link]

  • Bunev, A. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Bunev, A. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Retrieved from [Link]

  • Patel, H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]

  • Patel, H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. Retrieved from [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Fruttero, R., et al. (2013). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9(S2), S1073-S1083. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Amino-2-isopropyl-2H-indazole: Essential Safety and Operational Protocols

This guide provides essential, immediate safety and logistical information for the handling of 5-Amino-2-isopropyl-2H-indazole. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily av...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Amino-2-isopropyl-2H-indazole. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following protocols are synthesized from data on structurally similar amino-indazole compounds and established principles of laboratory safety. This document is intended for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted by institutional safety personnel before commencing any work.

Hazard Assessment: Understanding the Risks

While the toxicological properties of 5-Amino-2-isopropyl-2H-indazole have not been fully investigated, data from analogous compounds suggest the following potential hazards[1]:

  • Acute Toxicity : May be harmful if swallowed[2].

  • Skin Irritation : May cause skin irritation upon contact[1][2].

  • Eye Irritation : Can cause serious eye irritation[2][3].

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation[1][3].

Given these potential risks, all handling of 5-Amino-2-isopropyl-2H-indazole should be performed with appropriate personal protective equipment and within a controlled laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is critical to mitigate the risks associated with handling 5-Amino-2-isopropyl-2H-indazole. The following table summarizes the recommended PPE for various laboratory operations.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for perforations before use. For extended handling, consider double-gloving[4].
Eyes Safety glasses with side shields or gogglesEssential for protecting against splashes and airborne particles.[4][5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing during procedures like transferring solutions.[4]
Body Laboratory coatA standard, flame-resistant lab coat is required to protect against skin contact.[4]
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The type of cartridge should be selected based on a formal risk assessment.[4][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan ensures both the safety of the handler and the integrity of the experiment.

Preparation and Weighing
  • Controlled Environment : All handling of solid 5-Amino-2-isopropyl-2H-indazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • PPE : Don all required PPE as outlined in the table above.

  • Weighing : Use a tared weigh boat or paper. Handle with care to prevent dust generation.

  • Cleaning : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

Solution Preparation
  • Solvent Addition : Slowly add the solvent to the solid to avoid splashing.

  • Mixing : Use a magnetic stirrer or gentle manual swirling to dissolve the compound. If heating is required, do so in a well-ventilated fume hood and monitor the process closely.

  • Container Sealing : Once dissolved, securely seal the container.

Reaction and Work-up
  • Closed System : Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Quenching : Be mindful of potentially exothermic reactions, especially during quenching. Perform this step slowly and with appropriate cooling.

  • Extraction and Purification : Perform all extractions and purifications within a fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Amino-2-isopropyl-2H-indazole and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : All solid and liquid waste containing 5-Amino-2-isopropyl-2H-indazole must be disposed of in a designated, labeled hazardous waste container.[2][6]

  • Contaminated Materials : All disposables that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be placed in a sealed bag and disposed of as solid chemical waste.

  • Do Not : Never dispose of this chemical down the drain or in the regular trash[2][6].

Emergency Procedures: Preparedness is Key

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Diagrams

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for Handling 5-Amino-2-isopropyl-2H-indazole start Start: Handling 5-Amino-2-isopropyl-2H-indazole task Assess Task: - Weighing Solid - Preparing Solution - Running Reaction start->task is_solid Handling Solid? task->is_solid fume_hood Work in Fume Hood? is_solid->fume_hood Yes base_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat is_solid->base_ppe No (Solution) respirator Wear NIOSH-approved Respirator fume_hood->respirator No fume_hood->base_ppe Yes respirator->base_ppe no_respirator Respirator Not Required (unless risk assessment indicates otherwise) splash_risk Significant Splash Risk? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Task splash_risk->end No face_shield->end

Caption: PPE selection workflow based on the handling task.

References

  • Apollo Scientific. (n.d.). 4-Amino-2-methyl-2H-indazole Safety Data Sheet.
  • Fisher Scientific. (n.d.). 5-Amino-2-mercaptobenzimidazole Safety Data Sheet.
  • Sigma-Aldrich. (2025). 2-aminothiazole Safety Data Sheet.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Cole-Parmer. (n.d.). 6-Aminoindazole, 97+% Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). 2-Aminothiazole-5-carboxylic acid Safety Data Sheet.
  • Carl Roth. (n.d.). 2-Propanol Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.

Sources

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